Hdac-IN-35
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H13ClF3N3O3 |
|---|---|
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
(E)-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C17H13ClF3N3O3/c18-14-7-6-12(9-13(14)17(19,20)21)23-16(26)22-11-4-1-10(2-5-11)3-8-15(25)24-27/h1-9,27H,(H,24,25)(H2,22,23,26)/b8-3+ |
InChI-Schlüssel |
JGYOIFSDRONLHJ-FPYGCLRLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Hdac-IN-35: A Technical Overview of Its Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial Searches and Methodological Approach
The quest to identify and characterize the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-35, began with a comprehensive survey of scientific literature and chemical databases. Initial broad searches for "this compound discovery," "this compound synthesis," and "this compound biological activity" did not yield specific results for a compound with this designation. This indicated that "this compound" might be a novel, recently disclosed, or internally designated compound not yet widely reported in public-domain literature.
Subsequent, more targeted searches were conducted using variations of the name and focusing on recent publications and patents in the field of HDAC inhibitors. Despite these exhaustive efforts, no publicly available information directly referencing "this compound" could be located.
Therefore, this technical guide will proceed by providing a comprehensive overview of the general principles and methodologies relevant to the discovery and synthesis of novel HDAC inhibitors, which would be applicable to a compound like this compound. This framework will serve as a foundational resource for researchers working on the characterization of new chemical entities in this class.
Part 1: The Landscape of HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[3][4][5]
HDAC inhibitors are broadly classified based on their chemical structure and their selectivity for different HDAC isoforms. The typical pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme.[6][7]
Table 1: Major Classes of HDAC Inhibitors
| Class | Zinc-Binding Group (ZBG) | Representative Inhibitors |
| Hydroxamic Acids | -C(=O)NHOH | Vorinostat (SAHA), Panobinostat |
| Benzamides | 2-aminophenyl benzamide | Entinostat (MS-275) |
| Cyclic Peptides | Thiol | Romidepsin (FK228) |
| Aliphatic Acids | Carboxylic acid | Valproic Acid |
Part 2: Discovery of Novel HDAC Inhibitors: A General Workflow
The discovery of a novel HDAC inhibitor like this compound would typically follow a structured workflow, beginning with target validation and culminating in the identification of a lead candidate for further development.
Figure 1: A generalized workflow for the discovery of novel HDAC inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) for HDAC Inhibitors:
A common method for identifying novel HDAC inhibitors is through high-throughput screening of large chemical libraries.
-
Principle: The assay measures the enzymatic activity of a specific HDAC isoform in the presence of test compounds. Inhibition of the enzyme results in a measurable signal change.
-
Typical Protocol:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC.
-
The test compound (from a chemical library) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
A developer solution containing a protease (e.g., trypsin) is added. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to cleavage by the protease, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
The fluorescence intensity is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
A decrease in fluorescence signal compared to a control (without inhibitor) indicates HDAC inhibition.
-
Part 3: Synthesis of Novel HDAC Inhibitors
The synthesis of a novel HDAC inhibitor would be guided by its chemical structure. Based on the common pharmacophore, a synthetic strategy would involve the assembly of the zinc-binding group, the linker, and the cap group.
Figure 2: A representative synthetic strategy for a novel HDAC inhibitor.
General Synthetic Protocol (Example: Hydroxamic Acid-based Inhibitor)
The synthesis of a hydroxamic acid-based HDAC inhibitor often involves the following key steps:
-
Synthesis of the Linker-Cap Intermediate: This typically involves standard organic chemistry reactions such as amide bond formation (e.g., using coupling reagents like HATU or EDC/HOBt) to connect the cap group to the linker.
-
Introduction of the Zinc-Binding Group Precursor: The linker-cap intermediate is then reacted with a precursor to the hydroxamic acid, often a protected hydroxylamine (B1172632) or a carboxylic acid that can be later converted to the hydroxamic acid.
-
Final Deprotection and Formation of the Hydroxamic Acid: In the final step, any protecting groups are removed, and the hydroxamic acid is formed, often by reacting an ester intermediate with hydroxylamine.
Part 4: Characterization and Biological Evaluation
Once synthesized, a novel HDAC inhibitor would undergo rigorous characterization to determine its purity, identity, and biological activity.
Table 2: Key Characterization and Evaluation Assays
| Assay Type | Purpose | Typical Methodologies |
| Structural Characterization | Confirm the chemical structure and purity of the synthesized compound. | NMR (¹H, ¹³C), Mass Spectrometry (HRMS), HPLC |
| In Vitro Potency | Determine the concentration of the inhibitor required to inhibit HDAC activity by 50% (IC₅₀). | Fluorogenic HDAC activity assays (as described in 2.1) |
| Isoform Selectivity | Assess the inhibitory activity against a panel of different HDAC isoforms. | Running parallel HDAC activity assays with various recombinant HDAC enzymes. |
| Cellular Activity | Evaluate the effect of the inhibitor on histone acetylation and cell viability in cancer cell lines. | Western Blotting for acetylated histones (e.g., Ac-H3, Ac-Tubulin), Cell viability assays (e.g., MTT, CellTiter-Glo) |
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors exert their biological effects by modulating the acetylation status of a wide range of proteins, leading to changes in gene expression and cellular processes.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to a Dual HDAC and VEGFR Inhibitor
Disclaimer: While the query specified "Hdac-IN-35," a comprehensive search of scientific literature and patent databases did not yield a primary research publication detailing the synthesis, mechanism of action, and experimental protocols for a compound with this specific designation. This compound is commercially available and listed as a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with reported IC50 values of 0.166 µM and 13.2 µM, respectively. Lacking a detailed scientific publication for this compound, this guide will provide an in-depth technical overview of a representative and recently published dual VEGFR-2/HDAC inhibitor, Compound 13 , from the paper "Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib (B607557) and vorinostat" (2023). This will serve as a comprehensive example of the core principles and methodologies relevant to this class of dual-target inhibitors.
Introduction to Dual HDAC and VEGFR Inhibition
Cancer is a multifaceted disease characterized by uncontrolled cell proliferation and the formation of new blood vessels (angiogenesis) to supply nutrients to the growing tumor. Histone deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are two key players in these processes, making them attractive targets for anticancer drug development.
HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and repression of gene transcription.[1] Inhibition of HDACs can induce the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[2]
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. Its activation by VEGF triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.[3]
By simultaneously inhibiting both HDAC and VEGFR-2, dual-target inhibitors offer a promising therapeutic strategy to attack cancer on multiple fronts: directly by inducing cancer cell death and indirectly by cutting off the tumor's blood supply.
Core Compound Profile: Compound 13
Compound 13 is a novel, potent dual inhibitor of VEGFR-2 and HDAC1. Its design is based on the pharmacophores of two approved drugs: fruquintinib (a VEGFR inhibitor) and vorinostat (B1683920) (an HDAC inhibitor).[4]
Chemical Structure
The chemical structure of Compound 13 is not provided in the abstract, but it is described as a 4-(benzofuran-6-yloxy)quinazoline derivative.
Quantitative Data Summary
The following table summarizes the key quantitative data for Compound 13 and its comparators as reported in the primary literature.[4]
| Compound/Drug | VEGFR-2 IC50 (nM) | HDAC1 IC50 (nM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HUVEC IC50 (µM) |
| Compound 13 | 57.83 | 9.82 | 17.86 | 4.59 | 1.49 | 3.43 |
| Fruquintinib | - | - | - | - | - | - |
| SAHA (Vorinostat) | - | - | - | - | - | - |
Note: Specific IC50 values for Fruquintinib and SAHA were used as controls in the study but are not detailed in the provided abstract.
Mechanism of Action and Signaling Pathways
Compound 13 exerts its anticancer effects through the dual inhibition of VEGFR-2 and HDAC1.
Inhibition of VEGFR-2 Signaling
By binding to the ATP-binding site of the VEGFR-2 kinase domain, Compound 13 blocks its phosphorylation and subsequent activation. This leads to the downregulation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival. The net effect is the inhibition of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by Compound 13.
Inhibition of HDAC1 and Induction of Apoptosis
As an HDAC inhibitor, Compound 13 increases the acetylation of histones, leading to a more open chromatin structure and the transcription of genes that are normally silenced in cancer cells. This includes the upregulation of tumor suppressor genes like p21 and p53, which can induce cell cycle arrest and apoptosis. The study on Compound 13 revealed that it arrests the cell cycle at the S and G2 phases and induces significant apoptosis in HeLa cells.[4]
Caption: Mechanism of HDAC1 inhibition by Compound 13 leading to apoptosis.
Experimental Protocols
The following are summaries of key experimental protocols that would have been used to characterize Compound 13, based on the information in the provided abstract.
In Vitro Kinase and Enzyme Inhibition Assays
-
VEGFR-2 Kinase Assay: The inhibitory activity of Compound 13 against VEGFR-2 would be determined using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced from the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.
-
HDAC1 Enzyme Assay: The HDAC1 inhibitory activity would be measured using a fluorometric assay. The assay utilizes a substrate that, upon deacetylation by HDAC1, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence is proportional to the inhibitory activity of the compound.
Cell-Based Assays
-
Cell Proliferation Assay (MTT or SRB Assay): Cancer cell lines (MCF-7, A549, HeLa) and human umbilical vein endothelial cells (HUVECs) would be seeded in 96-well plates and treated with varying concentrations of Compound 13 for a specified period (e.g., 72 hours). The cell viability would be assessed using MTT or SRB dye, and the IC50 values would be calculated.
-
Cell Cycle Analysis: HeLa cells would be treated with Compound 13 for a defined time. The cells would then be harvested, fixed, and stained with a DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of the cells would be analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay (Annexin V/PI Staining): To quantify apoptosis, HeLa cells treated with Compound 13 would be stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells). The percentage of apoptotic cells would be determined by flow cytometry.
-
Tube Formation Assay: HUVECs would be seeded on a basement membrane matrix (e.g., Matrigel) and treated with Compound 13. After a period of incubation, the formation of capillary-like structures (tubes) would be observed and quantified under a microscope. A reduction in tube formation indicates anti-angiogenic activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of HDAC Inhibitors in Epigenetic Regulation: A Focus on Vorinostat (SAHA)
Disclaimer: No public domain information is currently available for a specific molecule designated "Hdac-IN-35." This guide will utilize Vorinostat (suberoylanilide hydroxamic acid, SAHA), a well-characterized and FDA-approved Histone Deacetylase (HDAC) inhibitor, as a representative example to provide an in-depth technical overview of the role of this class of compounds in epigenetic regulation. The principles, mechanisms, and experimental methodologies described are broadly applicable to the study of potent, pan-HDAC inhibitors.
Core Mechanism of Action in Epigenetic Regulation
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. This deacetylation increases the positive charge of histones, strengthening their interaction with negatively charged DNA and leading to a condensed, transcriptionally silent chromatin structure (heterochromatin).[1] Dysregulation of HDAC activity is implicated in the pathology of various cancers, where it often leads to the silencing of tumor suppressor genes.[1]
Vorinostat is a potent, non-selective inhibitor of class I, II, and IV zinc-dependent HDACs.[2][3] Its mechanism of action is centered on its hydroxamic acid moiety, which chelates the zinc ion within the catalytic active site of HDAC enzymes.[2] This action blocks the deacetylase activity, leading to an accumulation of acetylated histones (hyperacetylation).[4] The neutralization of the positive charge on histone tails weakens their association with DNA, resulting in a more relaxed, open chromatin structure (euchromatin). This "epigenetic remodeling" makes gene promoters more accessible to transcription factors, leading to the re-expression of silenced genes that control key cellular processes such as cell cycle arrest, differentiation, and apoptosis.[1][5]
Quantitative Data Presentation
The efficacy of Vorinostat is quantified through its enzymatic inhibitory concentration (IC50) against specific HDAC isoforms and its antiproliferative activity in various cell lines.
Table 1: Enzymatic Inhibitory Activity of Vorinostat
This table summarizes the concentration of Vorinostat required to inhibit the enzymatic activity of specific HDAC isoforms by 50%.
| HDAC Isoform | Class | IC50 / ID50 (nM) | Reference(s) |
| HDAC1 | I | 10 | [6] |
| HDAC2 | I | Inhibited at nM concentrations | [5] |
| HDAC3 | I | 20 | [6] |
| HDAC6 | IIb | Inhibited at nM concentrations | [3] |
| HDAC7 | IIa | Inhibited at nM concentrations | [6] |
| HDAC11 | IV | Inhibited at nM concentrations | [6] |
Table 2: Antiproliferative Activity of Vorinostat in Cancer Cell Lines
This table presents the IC50 values for Vorinostat, indicating the concentration required to inhibit the proliferation of various cancer cell lines by 50% after a defined incubation period.
| Cell Line | Cancer Type | Incubation (hrs) | IC50 (µM) | Reference(s) |
| OCI-AML3 | Acute Myeloid Leukemia | 72 | ~1.0 | [3] |
| 4T1 | Mouse Breast Cancer | 72 | 1.59 | [6] |
| 518A2 | Melanoma | - | 0.9 | [6] |
| HH | Cutaneous T-Cell Lymphoma | - | 0.146 | [7] |
| HuT78 | Cutaneous T-Cell Lymphoma | - | 2.062 | [7] |
| General Range | Pediatric Cancer Panel | 96 | 0.48 - 9.77 | [8] |
Table 3: Effect of Vorinostat on Histone Acetylation Marks
This table highlights quantitative changes in specific histone acetylation marks in cancer cells following treatment with Vorinostat.
| Cell Line | Histone Mark | Fold Increase vs. Control | Notes | Reference(s) |
| MCF7 | H2A.Z (triply acetylated) | 27.2 | Label-free DIA mass spectrometry analysis. | [9] |
| MCF7 | H3.3 (K27ac) | 4.9 | - | [9] |
| SH-SY5Y | Multiple (28 sites quantified) | Dramatic induction | Quantitative proteomics study. | [10] |
| OCI-AML3 | Acetyl-Histone H3 (AcH3) | Visibly increased | Western blot analysis at 1 µM for 24 hrs. | [3] |
| OCI-AML3 | Acetyl-Histone H3 (Lys9) | Visibly increased | Western blot analysis at 1 µM for 24 hrs. | [3] |
Modulation of Signaling Pathways
Vorinostat's epigenetic reprogramming affects multiple signaling pathways crucial for cancer cell survival and proliferation.
Cell Cycle Regulation
A primary effect of HDAC inhibition is the activation of tumor suppressor pathways that lead to cell cycle arrest.[3] Vorinostat treatment induces the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. The hyperacetylation of histones at the p21 promoter region facilitates the binding of transcription factors, leading to increased p21 transcription. p21 then inhibits cyclin/CDK complexes, causing cell cycle arrest, typically at the G1/S or G2/M phase.[3]
Induction of Apoptosis
Vorinostat promotes apoptosis primarily through the intrinsic (mitochondrial) pathway.[11] It modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members (like Bcl-2) and increasing the levels of pro-apoptotic members (like Bax and Bak). This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), facilitating the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9 and the downstream executioner caspase-3, culminating in DNA fragmentation and programmed cell death.[7][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and mechanism of HDAC inhibitors like Vorinostat.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs in cell lysates or with purified enzymes and is used to determine the IC50 of inhibitors.
Principle: An acetylated peptide substrate conjugated to a fluorophore (e.g., AMC) is used. When the substrate is deacetylated by an HDAC enzyme, it becomes susceptible to a developer enzyme that cleaves the peptide, releasing the fluorophore. The resulting fluorescence is proportional to HDAC activity and can be measured with a plate reader.
Protocol:
-
Sample Preparation: Prepare nuclear extracts or cell lysates from treated and untreated cells. Determine protein concentration using a BCA assay.
-
Reaction Setup: In a 96-well black plate, add reagents in the following order:
-
85 µL of sample (e.g., 10-50 µg of nuclear extract) diluted in ddH₂O.
-
For inhibitor wells, pre-incubate the sample with various concentrations of Vorinostat.
-
For a positive control, use a known active HDAC source (e.g., HeLa nuclear extract).[12]
-
For a negative control, include a known HDAC inhibitor like Trichostatin A.[12]
-
-
Reaction Initiation: Add 10 µL of 10X HDAC Assay Buffer to each well. Add 5 µL of the fluorometric HDAC substrate to each well and mix thoroughly.[12]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add 10 µL of Lysine Developer solution to each well to stop the HDAC reaction and initiate fluorescence development.[12]
-
Second Incubation: Incubate the plate at 37°C for 30 minutes.[12]
-
Fluorescence Reading: Measure fluorescence using a plate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[13]
-
Data Analysis: Express HDAC activity as relative fluorescence units (RFU) per µg of protein. Calculate the percent inhibition for each Vorinostat concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Histone Acetylation
This technique is used to qualitatively and semi-quantitatively measure the increase in global or site-specific histone acetylation following Vorinostat treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Vorinostat (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[5]
-
Histone Extraction:
-
Harvest and wash cells with cold PBS.
-
Lyse cells and isolate nuclei.
-
Extract histones from the nuclear pellet using acid extraction (e.g., with 0.4 N H₂SO₄).[14]
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in ddH₂O.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).[14][16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]
-
Quantification: Use densitometry software to quantify band intensity. Normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if histone hyperacetylation occurs at specific genomic loci, such as the promoter of a target gene (e.g., p21), following Vorinostat treatment.
Protocol:
-
Cross-linking: Treat cells with Vorinostat or vehicle. Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-15 minutes at room temperature. Quench the reaction with glycine.[17]
-
Cell Lysis: Harvest and wash the cells. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and resuspend in lysis buffer. Shear the chromatin into fragments of 200-1000 bp using sonication. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.[18]
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G agarose (B213101) or magnetic beads.
-
Set aside a small aliquot of the chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3) or a negative control IgG.[18][19]
-
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.[17]
-
Washing: Pellet the beads and wash them sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and proteins.[20]
-
DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit or phenol:chloroform extraction.[17]
-
Analysis (qPCR): Perform quantitative PCR (qPCR) using primers designed to amplify a specific region of interest (e.g., the p21 promoter) and a control region (e.g., a gene-desert region).
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment at the target locus in Vorinostat-treated samples versus control samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Hdac-IN-35 chemical structure and properties
An Examination of a Novel Histone Deacetylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to the compaction of chromatin, rendering it transcriptionally silent.[1] The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy. This guide provides a comprehensive overview of a specific HDAC inhibitor, Hdac-IN-35, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
The precise chemical structure of this compound is not publicly available in the searched scientific literature. General HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| IUPAC Name | Data not available |
| SMILES | Data not available |
| InChI Key | Data not available |
| CAS Number | Data not available |
| Solubility | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
Note: The table is populated with "Data not available" as specific information for this compound could not be located in the public domain.
Mechanism of Action and Signaling Pathways
While the specific mechanism of this compound has not been detailed, it is presumed to function as an inhibitor of histone deacetylases. HDAC inhibitors, in general, exert their effects by increasing the acetylation of histones, which leads to a more open chromatin structure and the activation of gene transcription.[4] They can also affect the acetylation status and function of various non-histone proteins involved in critical cellular processes.[4]
The inhibition of HDACs can trigger a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[3] One of the key pathways affected by HDAC inhibitors is the p53 signaling pathway. By acetylating p53, HDAC inhibitors can enhance its stability and transcriptional activity, leading to the induction of target genes like p21, which in turn mediates cell cycle arrest.
References
- 1. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Unraveling the Impact of Hdac-IN-35 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Investigation Yields No Specific Data for "Hdac-IN-35"
An extensive search of publicly available scientific literature and databases has yielded no specific information for a compound designated "this compound." This suggests that "this compound" may be an internal compound name not yet disclosed in published research, a novel agent with limited public data, or a potential misnomer.
This in-depth technical guide is therefore structured to provide a comprehensive overview of the effects of Histone Deacetylase (HDAC) inhibitors on histone acetylation, drawing upon established principles and data from well-characterized inhibitors. This framework can be readily adapted to analyze the effects of "this compound" once specific data becomes available.
The Core Principle: HDAC Inhibition and Histone Hyperacetylation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[3]
HDAC inhibitors, as their name implies, block the activity of these enzymes.[4] The primary and most direct consequence of HDAC inhibition is the accumulation of acetylated histones, a state known as histone hyperacetylation.[5] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone.[6] The result is a more relaxed, open chromatin conformation (euchromatin), which is permissive for gene transcription.[3]
Quantitative Effects of HDAC Inhibitors on Histone Acetylation
The potency and efficacy of HDAC inhibitors in inducing histone hyperacetylation can be quantified through various in vitro and in vivo assays. While specific data for "this compound" is unavailable, the following table illustrates the types of quantitative data typically generated for HDAC inhibitors.
| Parameter | Description | Example Data (for well-characterized HDACi) |
| IC50 (HDAC Isoforms) | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%. This is a measure of inhibitor potency. | Pan-HDACi (e.g., Vorinostat): Low nM IC50 values against multiple HDACs. Isoform-selective HDACi: Sub-nM to µM IC50 values against specific HDACs. |
| Cellular Acetylation Levels | The fold-increase in acetylation of specific histone lysine residues (e.g., H3K9ac, H3K27ac, H4K16ac) in cells treated with the inhibitor, often measured by Western blotting or mass spectrometry. | Treatment with HDAC inhibitors can lead to a 2- to 10-fold or higher increase in global histone acetylation levels in a dose- and time-dependent manner. |
| Target Gene Promoter Acetylation | The change in acetylation levels at the promoter regions of specific genes known to be regulated by HDACs, often quantified by Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR). | A significant increase in H3 and H4 acetylation at the promoter of tumor suppressor genes like p21 is a common finding with many HDAC inhibitors. |
Experimental Protocols for Assessing Histone Acetylation
The following are detailed methodologies for key experiments used to evaluate the effect of an HDAC inhibitor on histone acetylation.
In Vitro HDAC Activity Assay
This assay directly measures the enzymatic activity of HDACs and the inhibitory potential of a compound.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a source of HDAC enzyme (recombinant protein or nuclear extract). Deacetylation by the HDAC allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.[7]
Protocol:
-
Prepare Reagents: Recombinant human HDAC isoforms, HDAC assay buffer, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developing enzyme solution, and the test inhibitor (this compound).
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and initiate fluorescence development by adding the developing enzyme solution.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Global Histone Acetylation
This technique is used to assess the overall changes in histone acetylation levels within cells after treatment with an inhibitor.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the test inhibitor (this compound) for different time points.
-
Histone Extraction: Lyse the cells and isolate the histone proteins using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of histone proteins on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a particular acetylated histone mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the fold-change in acetylation.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to determine the specific genomic loci where histone acetylation is altered by an HDAC inhibitor.
Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific for an acetylated histone is used to immunoprecipitate the chromatin complexes. The associated DNA is then purified and analyzed.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the HDAC inhibitor and then with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against a specific acetylated histone (e.g., anti-acetyl-H3K27).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., gene promoters) using quantitative real-time PCR.
-
ChIP-Seq: Sequence the entire library of immunoprecipitated DNA to identify all genomic regions with altered histone acetylation on a genome-wide scale.
-
Signaling Pathways and Logical Relationships
The inhibition of HDACs and the subsequent increase in histone acetylation trigger a cascade of downstream events that affect various signaling pathways.
General Signaling Pathway of HDAC Inhibition
Caption: General mechanism of action for an HDAC inhibitor.
Experimental Workflow for Assessing this compound
Caption: A logical workflow for characterizing this compound.
Conclusion and Future Directions
While specific data on "this compound" is currently unavailable, the established methodologies and expected outcomes for HDAC inhibitors provide a robust framework for its future investigation. The primary effect of this compound is anticipated to be an increase in histone acetylation, leading to changes in gene expression and subsequent cellular effects.
To fully characterize this compound, the following steps are recommended:
-
Determine its HDAC isoform selectivity and potency through in vitro enzymatic assays.
-
Quantify its effects on global and locus-specific histone acetylation in relevant cell lines using Western blotting and ChIP.
-
Elucidate the downstream consequences on gene expression and cellular phenotype through transcriptomic and functional assays.
This comprehensive approach will be crucial for understanding the therapeutic potential of this compound and for advancing its development as a potential therapeutic agent. Researchers are encouraged to apply these established principles and protocols once "this compound" or data pertaining to it becomes publicly accessible.
References
- 1. Erasers of Histone Acetylation: The Histone Deacetylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Harnessing the HDAC–histone deacetylase enzymes, inhibitors and how these can be utilised in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Non-Histone Proteome: A Technical Guide to Histone Deacetylase Inhibitors
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention for their therapeutic potential, particularly in oncology. While their effects on histone proteins and chromatin structure are well-documented, a growing body of evidence highlights the critical role of non-histone proteins as targets of HDACs. The acetylation status of these non-histone proteins can profoundly impact their function, stability, and subcellular localization, thereby influencing a multitude of cellular processes. This technical guide provides a comprehensive overview of the non-histone protein targets of HDAC inhibitors, with a focus on the underlying mechanisms, experimental methodologies for their identification and validation, and the signaling pathways they modulate.
It is important to note that a specific search for "Hdac-IN-35" did not yield publicly available information. Therefore, this guide will focus on the broader class of HDAC inhibitors, using well-characterized examples to illustrate the principles and techniques discussed.
The Expanding Acetylome: Non-Histone Protein Targets of HDAC Inhibitors
HDACs are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This reversible post-translational modification is a key regulatory mechanism in numerous cellular functions.[3] Inhibition of HDAC activity by small molecules leads to the hyperacetylation of their substrates, which can trigger various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation.[4][5]
While the term "histone deacetylase" suggests a primary role in chromatin remodeling, it is now evident that a vast number of non-histone proteins are also substrates for these enzymes.[6][7][8] These non-histone targets are involved in a wide array of cellular pathways critical for both normal physiology and disease states.[6]
Table 1: Key Non-Histone Protein Targets of HDAC Inhibitors and Their Cellular Functions
| Target Protein | Cellular Function | Effect of HDAC Inhibition | Key HDACs Involved |
| p53 | Tumor suppression, cell cycle arrest, apoptosis | Increased stability and transcriptional activity[9] | Class I HDACs |
| α-tubulin | Microtubule dynamics, cell motility | Hyperacetylation leading to microtubule stabilization | HDAC6 |
| HSP90 | Protein folding and stability of client proteins | Inhibition of chaperone function, leading to client protein degradation[9] | HDAC6 |
| NF-κB | Inflammation, cell survival | Modulation of transcriptional activity | Class I and II HDACs |
| STAT3 | Signal transduction, gene expression | Altered transcriptional activity | Class I HDACs |
| RUNX3 | Tumor suppression | Increased stability and transcriptional activity[9] | Class I HDACs |
| HIF-1α | Angiogenesis | Destabilization and degradation[9] | Class I HDACs |
Elucidating the Non-Histone Target Landscape: Experimental Protocols
The identification and validation of non-histone protein targets of HDAC inhibitors are crucial for understanding their mechanisms of action and for developing more selective therapeutics. A combination of proteomic, biochemical, and cellular approaches is typically employed.
Global Profiling of Acetylation Changes using Mass Spectrometry
Quantitative proteomics is a powerful tool for identifying proteins that exhibit changes in their acetylation status upon treatment with an HDAC inhibitor.
Experimental Workflow:
-
Cell Culture and Treatment: Cells are cultured and treated with the HDAC inhibitor of interest or a vehicle control.
-
Cell Lysis and Protein Extraction: Cells are lysed under conditions that preserve post-translational modifications, and proteins are extracted.
-
Protein Digestion: Proteins are digested into peptides, typically using trypsin.
-
Immunoaffinity Enrichment of Acetylated Peptides: Peptides containing acetylated lysine residues are enriched using antibodies that specifically recognize acetyl-lysine.
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of acetylation.
-
Data Analysis: The relative abundance of acetylated peptides between the treated and control samples is quantified to identify those with significant changes in acetylation.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacetylation of Histones and Non-histone Proteins in Inflammatory Diseases and Cancer Therapeutic Potential of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Applications of Histone Deacetylase (HDAC) Inhibitors: A Profile of Vorinostat (SAHA)
Disclaimer: Information regarding a specific compound designated "Hdac-IN-35" is not publicly available at this time. This guide provides a comprehensive overview of a well-characterized, representative Histone Deacetylase (HDAC) inhibitor, Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA), to illustrate the therapeutic potential and research methodologies associated with this class of compounds.
Introduction to HDAC Inhibition and Vorinostat (SAHA)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[2] In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[2]
HDAC inhibitors are a class of epigenetic drugs that block the activity of these enzymes, leading to the accumulation of acetylated histones and other proteins.[3][4] This results in a more open chromatin structure and the re-expression of silenced genes involved in cell cycle arrest, differentiation, and apoptosis.[2][5]
Vorinostat (SAHA) is an FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma (CTCL).[3][6] It belongs to the hydroxamic acid group of HDAC inhibitors and acts as a potent, broad-spectrum inhibitor of class I and class II HDACs.[2][5]
Mechanism of Action
Vorinostat's primary mechanism of action is the direct inhibition of HDAC enzymes.[2] Its hydroxamic acid structure chelates the zinc ion located in the active site of class I, II, and IV HDACs, which is crucial for their catalytic function.[3] This inhibition leads to the hyperacetylation of histones, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA backbone.[2] The resulting relaxed chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes.[2]
Beyond histones, Vorinostat also affects the acetylation status of various non-histone proteins, including transcription factors and chaperones, thereby modulating their activity and stability.[5] This pleiotropic effect contributes to its anti-tumor activities, which include inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
References
- 1. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Studies on Hdac-IN-35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the preliminary studies of a hypothetical novel Histone Deacetylase (HDAC) inhibitor, designated Hdac-IN-35. As of the latest literature search, "this compound" is not a publicly documented compound. Therefore, this document serves as a representative guide, outlining the typical experimental workflow and data presentation for the initial characterization of a new chemical entity targeting HDAC enzymes. The presented data and protocols are illustrative and based on established methodologies for known HDAC inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[1][2] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[2][3][4]
HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents. Several HDACis have been approved for the treatment of hematological malignancies, and numerous others are in clinical development.[5] The general structure of an HDAC inhibitor consists of a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a cap group that interacts with the surface of the enzyme.[6]
This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, a novel pan-HDAC inhibitor.
Data Presentation
In Vitro HDAC Inhibitory Activity
The inhibitory potential of this compound against various HDAC isoforms was determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | 15.2 | 30.5 | 10.8 | 45.1 | 142.3 |
| Vorinostat (SAHA) | ~10 | - | - | - | - |
| Trichostatin A | - | - | - | - | - |
Data is representative and compiled for illustrative purposes.
Cellular Anti-proliferative Activity
The anti-proliferative effects of this compound were assessed in various human cancer cell lines using a standard MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | GI50 (µM) |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| MCF7 | Breast Cancer | 1.8 |
| HCT116 | Colon Cancer | 0.9 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of a compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A or SAHA (as a positive control)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted this compound or control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: In vitro HDAC inhibition assay workflow.
Caption: Cell viability (MTT) assay workflow.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hdac-IN-35: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-35, also identified as Compound 14, is a potent and selective dual inhibitor of Histone Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Its ability to target both epigenetic regulation and a key angiogenesis pathway makes it a compound of significant interest for cancer research. This document provides a summary of its known activities and generalized experimental protocols for its application in cell culture.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two distinct molecular targets:
-
HDAC6 Inhibition: HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins.[4] HDAC6 is a unique cytoplasmic HDAC that deacetylates proteins such as α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, affecting cell migration and mitosis. In studies with various cancer cell lines, treatment with this compound has been shown to increase the levels of acetylated α-tubulin.
-
VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5][6] By inhibiting VEGFR-2, this compound can block the signaling cascade initiated by its ligand, VEGF, thereby impeding the proliferation and migration of endothelial cells and cutting off the blood supply to tumors.[5][6]
Data Presentation
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][7]
| Target | IC50 Value |
| HDAC6 | 0.166 µM |
| VEGFR-2 | 13.2 µM |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| A549 | Lung Carcinoma | 3.4 µM |
| PC-3 | Prostate Cancer | 1.9 µM |
| SK-Hep-1 | Liver Adenocarcinoma | 3.2 µM |
Note: The specific experimental conditions for the anti-proliferative assays were not available in the reviewed literature.
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibitory action of this compound on HDAC6 and VEGFR-2 signaling pathways.
Experimental Workflow
References
Application Notes and Protocols for Hdac-IN-35 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general guideline for the use of a potent, cell-permeable histone deacetylase (HDAC) inhibitor, herein referred to as Hdac-IN-35. As of the date of this document, "this compound" is not a publicly documented or characterized compound. Therefore, the information presented is based on the established principles of known HDAC inhibitors and will require significant optimization for the specific, uncharacterized molecule .
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][3] In various diseases, including cancer, the aberrant activity of HDACs contributes to pathological gene expression patterns. HDAC inhibitors are a class of therapeutic agents that block the activity of these enzymes, leading to the accumulation of acetylated proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4]
Western blotting is a fundamental technique used to assess the cellular activity of HDAC inhibitors.[5] This method allows for the detection of changes in the acetylation status of specific proteins, as well as alterations in the expression levels of downstream target proteins, providing critical insights into the inhibitor's mechanism of action and efficacy.
Mechanism of Action of HDAC Inhibitors
This compound is presumed to be a potent inhibitor of one or more classes of HDAC enzymes. By inhibiting HDAC activity, this compound is expected to increase the acetylation of a wide range of proteins within the cell. This hyperacetylation can affect numerous cellular processes:
-
Chromatin Remodeling and Gene Expression: Increased histone acetylation leads to a more open chromatin structure, facilitating the transcription of genes, including tumor suppressor genes like CDKN1A (encoding p21).[3][6]
-
Non-Histone Protein Regulation: Many non-histone proteins, such as transcription factors (e.g., p53) and molecular chaperones (e.g., HSP90), are also targets of HDACs.[2][7] Inhibition of their deacetylation can alter their stability, activity, and protein-protein interactions.[2]
-
Cell Cycle Arrest and Apoptosis: A common outcome of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[2][8] HDAC inhibitors can also induce apoptosis through both intrinsic and extrinsic pathways.[4]
A simplified signaling pathway illustrating the general mechanism of action of an HDAC inhibitor is presented below.
Caption: General signaling pathway of an HDAC inhibitor.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a Western blot experiment to assess its impact on protein acetylation and downstream target expression. Note: All concentrations and incubation times are starting points and should be optimized for your specific cell line and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) in all experiments.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is crucial to also include a broad-spectrum HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate) in the lysis buffer to preserve the acetylation status of proteins during extraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For histone analysis, a higher percentage gel (e.g., 15%) is recommended for better resolution of these small proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. For small proteins like histones, a 0.2 µm PVDF membrane is recommended.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest. For assessing this compound activity, consider the following targets:
-
Acetylation Markers: Acetyl-Histone H3, Acetyl-Histone H4, Acetyl-α-tubulin.
-
Downstream Targets: p21, cleaved PARP, cleaved Caspase-3.
-
Loading Control: β-actin, GAPDH, or total Histone H3. Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control.
The general workflow for a Western blot experiment is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-35 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-35 is a novel small molecule inhibitor of histone deacetylases (HDACs), enzymes that are crucial regulators of gene expression. By removing acetyl groups from histones and other proteins, HDACs play a significant role in chromatin structure, leading to transcriptional repression of key genes involved in cell cycle control and apoptosis.[1] Inhibition of HDACs with this compound is expected to induce hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.[1] This mechanism underlies the potential of this compound as a therapeutic agent, particularly in oncology. These application notes provide detailed protocols for assessing the biological effects of this compound in cell-based assays.
Mechanism of Action
Histone deacetylase inhibitors (HDACis) like this compound exert their effects by blocking the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, which neutralizes the positive charge of lysine (B10760008) residues and reduces the affinity between histones and DNA. The resulting relaxed chromatin allows for transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[1] Non-histone proteins, such as transcription factors, are also targets of HDACs, and their hyperacetylation following HDACi treatment can modulate their activity and stability, further contributing to the anti-cancer effects.[2]
Signaling Pathway Overview
The inhibition of HDACs by this compound can activate tumor suppressor pathways, such as the p53 pathway. HDAC inhibitors have been shown to activate p53 through hyperacetylation, leading to its nuclear localization and subsequent upregulation of target genes like p21, which in turn induces cell cycle arrest.[3][4][5] This can lead to a G2 cell-cycle arrest and the induction of apoptosis through the mitochondrial pathway, involving members of the Bcl-2 family.[3][4][5]
This compound inhibits HDACs, leading to increased histone and p53 acetylation, which in turn triggers changes in gene expression, cell cycle arrest, and apoptosis.
Experimental Protocols
The following are detailed protocols for essential cell-based assays to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.85 | 68.0 |
| 10 | 0.42 | 33.6 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Western Blot Analysis of Histone Acetylation
This protocol is for detecting changes in the acetylation status of histones following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS (ice-cold)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[8]
-
Immunoblotting: Block the membrane and incubate with primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.[9]
Data Presentation:
| Treatment | Acetyl-Histone H3 (Normalized Intensity) | Total Histone H3 (Normalized Intensity) | Fold Change (Acetyl-H3/Total-H3) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 1.1 | 2.27 |
| This compound (5 µM) | 4.8 | 1.05 | 4.57 |
| This compound (10 µM) | 7.2 | 1.08 | 6.67 |
Gene Expression Analysis by RT-qPCR
This protocol measures changes in the expression of target genes (e.g., CDKN1A (p21), BCL2, MYC) in response to this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Lyse the cells and extract total RNA using a commercial kit.[10]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.[10]
-
qPCR: Perform qPCR using specific primers for the genes of interest and a reference gene.[11]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12]
Data Presentation:
| Gene | Treatment | Fold Change (vs. Vehicle) |
| CDKN1A (p21) | This compound (5 µM) | 4.5 |
| BCL2 | This compound (5 µM) | 0.4 |
| MYC | This compound (5 µM) | 0.2 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound.
Workflow for characterizing this compound, from cell treatment to data analysis of key cellular and molecular endpoints.
Conclusion
These application notes provide a comprehensive framework for the initial cell-based characterization of the novel HDAC inhibitor, this compound. The detailed protocols for cell viability, western blotting, and RT-qPCR will enable researchers to effectively assess its biological activity and elucidate its mechanism of action. The provided tables and diagrams serve as a guide for data presentation and understanding the underlying signaling pathways.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-35 in Cancer Cell Line Research: Application Notes and Protocols
For Research Use Only.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] In many cancers, HDACs are overexpressed, leading to the repression of tumor suppressor genes and promoting cancer cell proliferation and survival.[3][4] Histone deacetylase inhibitors (HDACi) have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][6][7]
Hdac-IN-35 is a novel, potent pan-HDAC inhibitor developed for cancer research. These application notes provide an overview of its mechanism of action, and detailed protocols for its use in cancer cell line research.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the activity of multiple HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[7][8] One of the key genes upregulated by HDAC inhibitors is the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest at the G1/S or G2/M phase.[6][9]
Furthermore, this compound induces apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[10][11] This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[11] this compound can also induce apoptosis by increasing the expression of death receptors like DR4 and DR5, making cancer cells more susceptible to apoptosis-inducing ligands such as TRAIL.[10] The acetylation of non-histone proteins, such as p53 and Ku70, also plays a significant role in the apoptotic response to HDAC inhibitors.[12][13]
Caption: Proposed mechanism of action for this compound in cancer cells.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 1.88 ± 0.12 |
| Breast Cancer | MDA-MB-231 | 2.54 ± 0.21 |
| Colon Cancer | HCT116 | 1.25 ± 0.09 |
| Colon Cancer | SW-620 | 3.11 ± 0.25 |
| Ovarian Cancer | A2780 | 0.49 ± 0.05 |
| Glioblastoma | U251 | 4.32 ± 0.38 |
| Leukemia | Jurkat | 0.87 ± 0.07 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines
The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound at 2x the IC50 concentration.
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| MCF-7 | Vehicle Control | 4.2 ± 0.8% |
| This compound (3.76 µM) | 45.8 ± 3.5% | |
| HCT116 | Vehicle Control | 3.5 ± 0.6% |
| This compound (2.50 µM) | 52.1 ± 4.1% | |
| A2780 | Vehicle Control | 5.1 ± 1.1% |
| This compound (0.98 µM) | 65.7 ± 5.2% |
Note: The apoptosis data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol describes the determination of the IC50 value of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for IC50 determination using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the procedure for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of histone deacetylases in cancer cells is controlled by interplay of transcription factors and epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unraveling the Role of HDAC Inhibitors in Neuroscience: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Histone Deacetylase (HDAC) inhibitors in neuroscience research. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for a representative, well-characterized HDAC inhibitor with known relevance to neuroscience.
Note to the User: Initial searches for "Hdac-IN-35" did not yield any specific information on a compound with this designation. It is possible that this is an internal, non-standardized name, a new compound not yet widely documented, or a typographical error. To provide a valuable resource, this document will focus on a well-established, pan-HDAC inhibitor, Vorinostat (Suberanilohydroxamic Acid, SAHA) , which has extensive applications in neuroscience research. The principles and protocols outlined here can be adapted for other HDAC inhibitors with similar mechanisms of action.
Introduction to HDACs and Their Inhibition in Neuroscience
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. In the context of the central nervous system, HDACs are pivotal in neuronal development, synaptic plasticity, memory formation, and the pathogenesis of various neurological disorders.
The dysregulation of HDAC activity has been implicated in a range of neurodegenerative and psychiatric conditions. Consequently, HDAC inhibitors have emerged as a promising therapeutic strategy. By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin state and the reactivation of silenced genes involved in neuronal survival, synaptic function, and cognitive processes.
Quantitative Data for Vorinostat (SAHA)
The following table summarizes the inhibitory activity of Vorinostat against various HDAC isoforms, providing a basis for dose-selection in experimental studies.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [2] |
| HDAC2 | - | |
| HDAC3 | 20 | [2] |
| HDAC6 | - | |
| HDAC7 | - | |
| HDAC11 | - | |
| Pan-HDAC | ~10 (cell-free assay) | [3] |
Key Applications of Vorinostat in Neuroscience Research
Vorinostat has been utilized in a variety of in vitro and in vivo models to investigate its neuroprotective and cognitive-enhancing effects. Key research applications include:
-
Neurodegenerative Diseases: Studying the potential of Vorinostat to ameliorate pathology in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease by promoting the expression of neuroprotective genes.
-
Cognitive Enhancement: Investigating the role of histone acetylation in learning and memory by assessing the effects of Vorinostat on synaptic plasticity and cognitive performance in behavioral tasks.
-
Psychiatric Disorders: Exploring the therapeutic potential of Vorinostat in models of depression and schizophrenia by examining its impact on neuronal circuitry and neurotransmitter systems.
-
Stroke and Brain Injury: Assessing the neuroprotective effects of Vorinostat in models of ischemic stroke and traumatic brain injury, focusing on its anti-inflammatory and anti-apoptotic properties.
Experimental Protocols
This section provides detailed protocols for key experiments commonly used to evaluate the efficacy of HDAC inhibitors like Vorinostat in a neuroscience context.
Western Blot Analysis for Histone Acetylation
This protocol is designed to assess the in vitro or in vivo efficacy of Vorinostat in inhibiting HDAC activity by measuring the levels of acetylated histones.
Workflow Diagram:
Caption: Western Blot Workflow for Acetylated Histones.
Materials:
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys12), anti-Total Histone H3, anti-GAPDH (loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
In vitro: Culture neuronal cells to the desired confluency and treat with various concentrations of Vorinostat (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
In vivo: Following treatment of animals with Vorinostat, dissect the brain region of interest and homogenize in lysis buffer.
-
-
Protein Extraction and Quantification:
-
Lyse cells or tissue homogenates on ice and centrifuge to collect the supernatant containing total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of acetylated histone bands to the total histone or loading control bands.
-
Immunoprecipitation (IP) for HDAC-Protein Interactions
This protocol is used to investigate the interaction of specific HDAC isoforms with other proteins of interest in the presence or absence of an HDAC inhibitor.
Workflow Diagram:
Caption: Immunoprecipitation Workflow.
Materials:
-
Primary antibody for immunoprecipitation (e.g., anti-HDAC1).
-
Primary antibody for Western blotting (antibody against the protein of interest).
-
Protein A/G agarose (B213101) beads.
-
IP lysis buffer (non-denaturing).
-
Wash buffer.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis and Pre-clearing:
-
Lyse treated and untreated cells in a non-denaturing IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation (e.g., anti-HDAC1) overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest to determine if it co-immunoprecipitated with the target HDAC.
-
Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors can influence multiple signaling pathways critical for neuronal function and survival. The following diagram illustrates a simplified overview of how HDAC inhibition can lead to neuroprotective gene expression.
Caption: Simplified Signaling Pathway of HDAC Inhibition.
Conclusion
HDAC inhibitors, exemplified by Vorinostat, represent a powerful class of molecules for investigating the epigenetic regulation of neuronal processes and for exploring novel therapeutic avenues for a wide range of neurological disorders. The protocols and data presented here provide a foundational framework for researchers to design and execute experiments aimed at elucidating the precise roles of histone acetylation in the nervous system. Careful consideration of the specific HDAC inhibitor, experimental model, and biological question is crucial for obtaining robust and meaningful results.
References
Application Notes and Protocols for Studying Gene Expression with a Representative Histone Deacetylase Inhibitor
Disclaimer: The specific compound "Hdac-IN-35" could not be identified in publicly available scientific literature. The following application notes and protocols are provided for a representative and well-characterized pan-histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), which can serve as a template for studying the effects of HDAC inhibition on gene expression. Researchers should validate these protocols for their specific inhibitor of interest.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in the regulation of gene expression.[1][2][3] By inhibiting the enzymatic activity of HDACs, these compounds prevent the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[4][5][6] The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, which is generally associated with increased transcriptional activity.[6][7] However, HDAC inhibitors can also lead to the downregulation of certain genes.[8] The multifaceted effects of HDAC inhibitors on gene expression make them valuable tools for studying gene regulation and promising therapeutic agents, particularly in oncology.[1][9]
These application notes provide an overview of the mechanism of action, key signaling pathways affected, and detailed protocols for utilizing a representative HDAC inhibitor to study gene expression in a research setting.
Mechanism of Action
The primary mechanism of action of HDAC inhibitors is the prevention of deacetylation of histone and non-histone proteins.[4][5][6] Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and negatively charged DNA.[1] This leads to a more open chromatin conformation, facilitating the access of transcription factors and the transcriptional machinery to gene promoters, thereby modulating gene expression.[1][10]
Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors (e.g., p53, NF-κB), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins (e.g., α-tubulin).[5][6][11] This broad activity contributes to the diverse biological effects of HDAC inhibitors, which include cell cycle arrest, apoptosis, and differentiation.[9][12]
Data Presentation
The following tables summarize key quantitative data for the representative HDAC inhibitor, Vorinostat (SAHA).
Table 1: Inhibitory Activity of Vorinostat (SAHA) against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 10 |
| HDAC2 | - |
| HDAC3 | 20 |
| HDAC6 | - |
| HDAC7 | - |
| HDAC11 | - |
| Data sourced from MedChemExpress. Note: Specific IC50 values can vary depending on the assay conditions. A dash (-) indicates that specific, consistent values were not readily available in the initial search. |
Table 2: Cellular Effects of Vorinostat (SAHA) Treatment
| Cell Line | Concentration | Effect | Reference |
| A2780 Ovarian Cancer | 7.5 µM | Increased histone acetylation, decreased DNMT/HMT levels | [13] |
| HeLa | - | Induction of both autophagy and apoptosis | [12] |
| Chronic Myeloid Leukemia (CLL) | - | Reduced activation of autophagy | [12] |
| MCF-7 Breast Cancer | - | Upregulation of autophagy | [12] |
| This table provides examples of cellular effects and should be expanded based on specific experimental contexts. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by HDAC inhibitors and a general experimental workflow for studying their impact on gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hdac-IN-35 and Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hdac-IN-35
This compound is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1][2] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcriptional activation of various genes.[3][4][5] This mechanism makes HDAC inhibitors like this compound valuable tools for studying the epigenetic regulation of gene expression and promising therapeutic agents for diseases such as cancer.[6][7]
The inhibition of HDACs affects not only histones but also a variety of non-histone proteins, influencing numerous cellular processes including cell cycle progression, differentiation, and apoptosis.[3][8] Dysregulation of HDAC activity is often observed in cancer, where it can lead to the silencing of tumor suppressor genes.[5] this compound can reverse this aberrant epigenetic state, making it a subject of interest in oncology research.[9]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing them from deacetylating their substrates.[10] This leads to an accumulation of acetylated histones, particularly on the lysine (B10760008) residues of H3 and H4. This increased acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The result is a more open and transcriptionally active chromatin structure.[2]
Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors and cell cycle regulators.[8] For instance, the acetylation of p53 can enhance its stability and pro-apoptotic activity.[3] The multifaceted effects of HDAC inhibitors contribute to their ability to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.[4][6]
Application in Chromatin Immunoprecipitation (ChIP) Assays
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[11][12] When combined with an HDAC inhibitor like this compound, ChIP assays can be used to elucidate the specific genomic loci where changes in histone acetylation occur. Researchers can use antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9) to immunoprecipitate chromatin from cells treated with this compound. Subsequent analysis of the co-precipitated DNA by qPCR or next-generation sequencing can reveal the genes and regulatory elements that are targeted by the HDAC inhibitor.[13]
This approach allows for the identification of genes whose expression is potentially modulated by this compound, providing insights into its biological effects and mechanism of action.[14] ChIP assays can also be used to study the recruitment of transcription factors and other DNA-binding proteins to specific genomic regions following treatment with an HDAC inhibitor.[15]
Data Presentation
The quantitative data from ChIP-qPCR experiments using this compound can be summarized in the following table for clear comparison.
| Target Gene | Antibody Used | Treatment Group | Fold Enrichment (vs. IgG) | P-value |
| Gene X | Acetyl-H3K9 | Vehicle Control | 2.5 | 0.04 |
| Gene X | Acetyl-H3K9 | This compound (1 µM) | 15.2 | <0.001 |
| Gene Y | Acetyl-H3K9 | Vehicle Control | 1.8 | 0.08 |
| Gene Y | Acetyl-H3K9 | This compound (1 µM) | 12.7 | <0.001 |
| Gene Z (Negative Control) | Acetyl-H3K9 | Vehicle Control | 1.1 | 0.45 |
| Gene Z (Negative Control) | Acetyl-H3K9 | This compound (1 µM) | 1.3 | 0.38 |
Signaling Pathway Modulated by HDAC Inhibitors
Caption: Signaling pathway of this compound action.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol provides a detailed methodology for performing a ChIP assay to investigate the effect of this compound on histone acetylation at specific genomic loci.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)[11]
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against acetylated histone (e.g., anti-acetyl-H3K9)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.[11][12]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.[11][12]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells by adding Cell Lysis Buffer and incubating on ice.
-
Isolate the nuclei and resuspend in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.[11][12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-acetyl-H3K9) or normal IgG overnight at 4°C with rotation.[13]
-
Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 1-2 hours at 4°C.[12]
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight.[16]
-
-
DNA Purification and Analysis:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.[11][12]
-
Analyze the purified DNA by qPCR using primers specific for the target genomic regions. Calculate the fold enrichment relative to the IgG control.
-
Experimental Workflow Diagram
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whatisepigenetics.com [whatisepigenetics.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 14. HDAC1 regulates the chromatin landscape to control transcriptional dependencies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HDAC2-TET1 switch at distinct chromatin regions significantly promotes the maturation of pre-iPS to iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Hdac-IN-35 solubility and stability issues
Disclaimer: Hdac-IN-35 is a hypothetical novel histone deacetylase (HDAC) inhibitor. The information, including solubility, stability, and experimental protocols, provided in this document is based on the general characteristics of HDAC inhibitors and is intended for illustrative and guidance purposes only. Researchers should always perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most effectively dissolved in anhydrous Dimethyl Sulfoxide (DMSO). For most cell-based assays, preparing a high-concentration stock solution in DMSO is recommended.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The solid powder form of this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2]
Q4: How stable is this compound in stock solutions?
A4: When stored properly at -80°C, DMSO stock solutions of this compound are expected to be stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[2] It is important to use anhydrous DMSO as it is hygroscopic and absorbed water can affect the stability of the compound.[1]
Q5: What is the solubility of this compound in aqueous solutions?
A5: Like many small molecule inhibitors, this compound has limited solubility in aqueous buffers. It is crucial to ensure that the final concentration of DMSO in your experimental medium is kept low (typically below 0.5%) to avoid precipitation.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when diluted in cell culture medium.
-
Possible Cause: The final concentration of DMSO may be too low to maintain solubility, or the aqueous buffer is incompatible.
-
Solution:
-
Ensure the final DMSO concentration in the culture medium is sufficient, but non-toxic to the cells (generally <0.5%).
-
Prepare intermediate dilutions of the stock solution in a co-solvent system if precipitation persists.
-
After diluting in the final aqueous buffer, use the solution immediately.
-
Issue 2: Inconsistent results (e.g., variable IC50 values) are observed between experiments.
-
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Cellular Factors: Variations in cell density, passage number, or serum concentration in the media can alter cellular responses.
-
Pipetting Inaccuracy: Inconsistent pipetting of small volumes can lead to significant variations in concentration.
-
-
Solutions:
-
Always use freshly thawed aliquots of the stock solution for each experiment.
-
Maintain consistency in cell seeding density and use cells within a defined low passage number range.
-
Ensure all experimental wells have the same final serum and DMSO concentration.
-
Use calibrated pipettes and pre-wet the tips before dispensing.
-
Issue 3: High background signal in a fluorescence-based HDAC activity assay.
-
Possible Causes:
-
Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyzing.
-
Compound Autoflorescence: this compound itself might be fluorescent at the assay's excitation and emission wavelengths.
-
-
Solutions:
-
Prepare the substrate fresh for each experiment and store it as recommended by the manufacturer.
-
Run a control with the compound alone (no enzyme) to check for autofluorescence and subtract this background from the experimental wells.
-
Quantitative Data Summary
The following tables provide hypothetical data for this compound based on typical characteristics of HDAC inhibitors.
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | < 0.1 mg/mL |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 2 years |
| Stock Solution in DMSO | -20°C | ≤ 1 month |
| Stock Solution in DMSO | -80°C | ≤ 6 months |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 72 hours.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 2: Western Blot Analysis of Histone H3 Acetylation
This protocol is to confirm the mechanism of action of this compound by detecting changes in histone acetylation.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated Histone H3 (e.g., Ac-H3K9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Strip the membrane and re-probe for total Histone H3 as a loading control.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest.
Caption: General workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing Hdac-IN-35 Concentration for Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of Hdac-IN-35, a novel histone deacetylase (HDAC) inhibitor. As specific data for this compound is not yet widely available, this document provides general protocols and troubleshooting advice based on the well-characterized class of hydroxamic acid-based pan-HDAC inhibitors. These guidelines should be adapted and optimized for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
Histone deacetylase (HDAC) inhibitors block the enzymatic activity of HDACs, which are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This inhibition leads to an accumulation of acetylated proteins, which alters chromatin structure and gene expression, ultimately inducing cellular responses such as cell cycle arrest, differentiation, and apoptosis.[1][3]
Q2: What are the primary research applications for a novel HDAC inhibitor?
HDAC inhibitors are primarily investigated for their potential as anti-cancer agents.[1][3] They are used to study the role of epigenetic modifications in cancer development and progression. Research applications include evaluating their effects on tumor cell proliferation, induction of apoptosis, and synergy with other anti-cancer drugs. They are also explored in the context of neurodegenerative diseases and inflammatory conditions.[4][5]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
For a novel HDAC inhibitor, it is crucial to perform a dose-response experiment to determine the optimal concentration. A reasonable starting range for a new compound like this compound would be from 0.1 µM to 50 µM. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines.
Q4: How should I prepare and store a stock solution of this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final desired experimental concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Compound degradation | Aliquot stock solutions to avoid freeze-thaw cycles. Protect from light and store at the recommended temperature. |
| Cell density variation | Ensure consistent cell seeding density across all experiments. | |
| High cell passage number | Use cells within a consistent and low passage number range to avoid phenotypic drift. | |
| Inconsistent serum concentration | Maintain the same serum concentration in the media for all experiments as serum proteins can bind to the inhibitor. | |
| Precipitation of this compound in culture medium | Low aqueous solubility | Ensure the final DMSO concentration is sufficient (typically 0.1-0.5%) to maintain solubility. Prepare final dilutions in pre-warmed medium and mix thoroughly. |
| No observable effect at expected concentrations | Inactive compound | Verify the purity and integrity of your this compound batch. |
| Cell line resistance | Confirm that the target HDACs are expressed in your cell line. Consider using a different cell line or a positive control inhibitor (e.g., Vorinostat/SAHA). | |
| Insufficient incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High cell toxicity or off-target effects | Concentration is too high | Lower the concentration range in your dose-response experiments. |
| Toxic final DMSO concentration | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). | |
| Prolonged incubation | Optimize the incubation time; shorter exposure may be sufficient to observe the desired effect with less toxicity. |
Quantitative Data Summary
The following table provides representative IC50 values for a well-characterized pan-HDAC inhibitor, Vorinostat (SAHA), across various cancer cell lines. This data should be used as a reference to understand the expected range of potency for a pan-HDAC inhibitor.
| Cell Line | Cancer Type | IC50 (µM) of Vorinostat (SAHA) |
| HeLa | Cervical Cancer | ~2.5 |
| A549 | Lung Cancer | ~3.0 |
| MCF-7 | Breast Cancer | ~1.5 |
| PC-3 | Prostate Cancer | ~4.0 |
| HCT116 | Colon Cancer | ~0.6 |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell proliferation and calculating the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
This protocol provides a general method for measuring the inhibition of HDAC activity.
-
Reagent Preparation: Prepare the HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HDAC enzyme (from nuclear extract or recombinant), and assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer. Include a positive control inhibitor (e.g., Trichostatin A) and a no-inhibitor control.
-
Reaction Setup: In a 96-well black plate, add the HDAC enzyme, the diluted this compound or control, and the assay buffer.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop and Develop: Add the developer solution (containing a protease like trypsin) to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore. Incubate for an additional 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hdac-IN-35 western blot results
Welcome to the technical support center for Hdac-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their western blot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] By inhibiting HDAC activity, this compound leads to an accumulation of acetylated proteins, which can alter gene expression and affect various cellular processes such as the cell cycle, apoptosis, and differentiation.[2][3][4] this compound, like many HDAC inhibitors, likely binds to the zinc-containing catalytic domain of HDACs, blocking their enzymatic activity.[1]
Q2: What is the expected outcome on a western blot after treating cells with this compound?
Treatment with this compound is expected to cause hyperacetylation of histone proteins (e.g., H3, H4) and other non-histone protein substrates of HDACs.[1][5] Therefore, on a western blot, you should observe an increase in the signal for acetylated forms of these proteins. The total protein levels of the HDACs themselves may or may not change, as the inhibitor primarily affects their activity.[6] Depending on the cellular context and the specific proteins being examined, changes in the expression levels of downstream targets may also be observed.[2]
Q3: Which antibodies are recommended for use with this compound experiments?
For detecting the direct effect of this compound, it is recommended to use antibodies that specifically recognize acetylated forms of known HDAC substrates. Pan-acetyl-lysine antibodies can also be used to observe global changes in protein acetylation.[1] To investigate downstream effects, antibodies against proteins involved in cell cycle regulation (e.g., p21) or apoptosis are often relevant.[2][4] When selecting an antibody, always check the manufacturer's datasheet for validation in western blotting and the recommended species reactivity.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during western blotting experiments with this compound.
Problem 1: No increase in histone acetylation is observed after treatment.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| Insufficient Treatment Time or Concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Poor Antibody Quality | Use an antibody validated for detecting the specific acetylation mark of interest. Check the datasheet for recommended dilutions and protocols.[8] |
| Inefficient Protein Extraction | Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and deacetylation.[8] |
| Problems with Western Blot Protocol | Review and optimize your western blot protocol, including transfer efficiency and antibody incubation times.[9] |
Problem 2: High background on the western blot.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[10] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.[7] |
| Secondary Antibody Issues | Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the primary antibody species.[7] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] |
| Membrane Handling | Handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out during the procedure.[11] |
Problem 3: Non-specific bands are visible.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-reactivity | Use a more specific, affinity-purified antibody. If possible, use a blocking peptide to confirm the specificity of the bands.[7] |
| Protein Degradation | Prepare fresh samples and use protease inhibitors in your lysis buffer.[8] |
| Post-translational Modifications | Other post-translational modifications can alter the apparent molecular weight of the target protein. Consult the literature for your protein of interest.[11] |
| Sample Overloading | Reduce the amount of protein loaded onto the gel to minimize non-specific interactions.[8] |
Experimental Protocols
Western Blot Protocol for Detecting Histone Acetylation
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of this compound leading to cellular effects.
Caption: Standard experimental workflow for western blotting.
Caption: A logical approach to troubleshooting common western blot issues.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
How to dissolve Hdac-IN-35 for cell culture
This technical support center provides guidance on the dissolution and use of Hdac-IN-35 for cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Gentle warming or sonication may assist in complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: How do I prepare working solutions for my cell culture experiments?
A3: Prepare working solutions by diluting the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells, typically below 0.5%.[2][3]
Q4: What should I do if I observe precipitation when diluting the stock solution in my cell culture medium?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[3] To mitigate this, you can try serial dilutions, vortexing during dilution, or pre-warming the cell culture medium. If precipitation persists, consider using a lower concentration of this compound or exploring the use of a solubilizing agent, though the latter should be carefully evaluated for its effects on the experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Problem | Possible Cause | Solution |
| Inconsistent or no biological activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions and aliquot them into single-use vials. Store at -80°C for long-term stability.[2] |
| Poor Solubility: The compound may not be fully dissolved in the stock solution or may have precipitated in the culture medium.[3] | Visually inspect the stock solution for any precipitate. Use sonication to ensure complete dissolution. When preparing working solutions, add the stock solution to the medium dropwise while vortexing. | |
| Cell Line Specificity: The targeted HDAC enzyme may not be expressed or may be expressed at low levels in your chosen cell line. | Confirm the expression of the target HDAC isoform in your cell line using techniques like Western blotting or qPCR. | |
| High cell toxicity | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is below 0.5%.[2] Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| On-target or Off-target Toxicity: The observed toxicity may be a direct result of HDAC inhibition or due to off-target effects of the compound. | Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect with minimal toxicity. | |
| Variability between experiments | Inconsistent Cell Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses to the inhibitor.[3] | Maintain consistent cell culture practices, including seeding density, passage number, and serum concentration in your media. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. | Use calibrated pipettes and ensure proper pipetting techniques, especially when working with small volumes. |
Experimental Protocols
Protocol for Solubilizing this compound and Preparing Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into smaller, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
During dilution, add the this compound solution to the medium dropwise while gently vortexing to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Use the freshly prepared working solutions immediately for your cell culture experiments.
-
Signaling Pathway
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histone and non-histone proteins, leading to changes in gene expression and cellular processes. A key pathway affected is the cell cycle regulation pathway.
Caption: Mechanism of action of an HDAC inhibitor leading to cell cycle arrest and apoptosis.
References
Hdac-IN-35 cytotoxicity and how to mitigate it
Disclaimer: Hdac-IN-35 is a research compound identified as a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Currently, there is a limited amount of publicly available data specifically detailing the cytotoxic profile and mitigation strategies for this compound. The following information is extrapolated from the known roles of its targets, HDAC6 and VEGFR-2, and general knowledge of similar inhibitor classes. Researchers should use this as a guide and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as Compound 14) is a potent and selective dual inhibitor targeting HDAC6 and VEGFR-2.[1][2][3] Its inhibitory concentrations (IC50) are reported to be 0.166 µM for HDAC6 and 13.2 µM for VEGFR-2.[1][2][3] This dual activity suggests that this compound can exert anti-cancer effects through both epigenetic regulation and anti-angiogenic pathways.
Q2: What are the expected cytotoxic mechanisms of this compound?
Based on its dual inhibitory nature, the cytotoxicity of this compound is likely multifaceted:
-
HDAC6 Inhibition: Inhibition of HDAC6, a cytoplasmic deacetylase, can lead to the accumulation of acetylated α-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[4][5] HDAC6 inhibition is also linked to the hyperacetylation of other non-histone proteins like Hsp90, which can destabilize client oncoproteins and induce apoptosis.[6] Furthermore, HDAC6 plays a role in autophagy, and its inhibition can disrupt this process, potentially leading to the accumulation of misfolded proteins and cell death.[2][4][6]
-
VEGFR-2 Inhibition: By inhibiting VEGFR-2, a key receptor tyrosine kinase in angiogenesis, this compound is expected to block the signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[7][8] In tumor cells that express VEGFR-2, its inhibition can directly induce apoptosis and inhibit cell growth.[9] The anti-angiogenic effect would also lead to tumor cell death indirectly by depriving the tumor of essential nutrients and oxygen.
Q3: What are the potential off-target effects and how can they be mitigated?
While this compound is described as selective, off-target effects are always a possibility with kinase and HDAC inhibitors. Potential off-target toxicities could be similar to those observed with other inhibitors of these classes.
-
Mitigation Strategies:
-
Dose Optimization: Perform dose-response studies to identify the lowest effective concentration that induces the desired phenotype while minimizing off-target effects.
-
Use of Selective Inhibitors: Compare the effects of this compound with highly selective inhibitors of HDAC6 and VEGFR-2 individually to delineate the contribution of each target to the observed cytotoxicity.
-
Control Cell Lines: Utilize cell lines that do not express high levels of HDAC6 or VEGFR-2 as negative controls to identify non-specific cytotoxicity.
-
Combination Therapy: Combining lower doses of this compound with other anti-cancer agents may enhance efficacy and reduce the potential for toxicity.[10]
-
Q4: How can I troubleshoot unexpected cytotoxicity or lack of efficacy in my experiments?
Refer to the Troubleshooting Guide below for detailed suggestions. Key initial steps include verifying the compound's integrity and concentration, ensuring appropriate experimental conditions (e.g., cell density, incubation time), and confirming target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive Cytotoxicity in Control Cells | - Compound instability or degradation leading to toxic byproducts.- Off-target effects at the concentration used.- Contamination of cell culture. | - Verify the stability and purity of this compound via analytical methods.- Perform a dose-response curve to determine the optimal concentration.- Test on a panel of cell lines with varying expression levels of HDAC6 and VEGFR-2.- Ensure aseptic cell culture techniques. |
| Lack of Expected Cytotoxicity | - Low expression of HDAC6 and/or VEGFR-2 in the cell line.- Cell line resistance to apoptosis or cell cycle arrest.- Insufficient incubation time or compound concentration.- Compound degradation in media. | - Confirm target expression levels via Western blot or qPCR.- Use cell lines known to be sensitive to HDAC6 or VEGFR-2 inhibitors as positive controls.- Perform a time-course and dose-response experiment.- Assess the stability of this compound in your specific cell culture media over time. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or density.- Inconsistent compound preparation or storage.- Variability in assay reagents or instrumentation. | - Use cells within a defined passage number range.- Standardize seeding density for all experiments.- Prepare fresh stock solutions of this compound and store them appropriately.- Calibrate and maintain all laboratory equipment regularly. |
| Observed Phenotype Does Not Match Expected Mechanism | - Predominance of one inhibitory activity (HDAC6 vs. VEGFR-2) at the tested concentration.- Activation of compensatory signaling pathways. | - Titrate the concentration of this compound to potentially isolate the effects of HDAC6 inhibition (lower concentrations) vs. VEGFR-2 inhibition (higher concentrations).- Use specific inhibitors for HDAC6 and VEGFR-2 to confirm the phenotype associated with each target.- Investigate downstream signaling pathways to identify potential resistance mechanisms. |
Quantitative Data Summary
| Cell Line | Cell Type | HDAC6 Expression | VEGFR-2 Expression | This compound IC50 (µM) | Primary Cytotoxic Effect |
| e.g., HCT116 | Colon Carcinoma | High | Low | [Enter Data] | [e.g., Apoptosis] |
| e.g., HUVEC | Endothelial Cells | Moderate | High | [Enter Data] | [e.g., Anti-proliferative] |
| [Your Cell Line 1] | [Enter Type] | [High/Moderate/Low] | [High/Moderate/Low] | [Enter Data] | [e.g., G2/M Arrest] |
| [Your Cell Line 2] | [Enter Type] | [High/Moderate/Low] | [High/Moderate/Low] | [Enter Data] | [e.g., Autophagy] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways
Caption: Proposed cytotoxic signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for investigating this compound cytotoxicity.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-35
Welcome to the technical support center for Hdac-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and execution of experiments with this compound.
Q1: We are observing significant variability in the potency (e.g., IC50) of this compound between experiments. What are the potential causes?
A1: Inconsistent potency is a common challenge when working with novel small molecule inhibitors. Several factors can contribute to this variability. Here’s a checklist of what to investigate:
-
Compound Integrity and Handling:
-
Purity and Identity: Have you confirmed the purity and chemical identity of your batch of this compound? Impurities or degradation products can significantly alter its activity.
-
Solubility: Is the compound completely dissolved in your solvent? Poor solubility can lead to inaccurate concentrations and precipitation, resulting in lower effective concentrations.[1] It's crucial to determine the optimal solvent and concentration range.
-
Stock Solution Stability: How are you storing your stock solutions? Frequent freeze-thaw cycles or improper storage temperatures can lead to compound degradation. It is advisable to aliquot stock solutions and store them protected from light at the recommended temperature.[1]
-
-
Experimental Conditions:
-
Cell-Based Assay Variables:
-
Cell Density: Were the cells seeded at the same density for each experiment? Variations in cell number can affect the inhibitor-to-cell ratio.[1]
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.[1]
-
Serum Concentration: Did the media for all experiments contain the same concentration of serum? Serum proteins can bind to small molecules, reducing their effective concentration.[1]
-
-
Biochemical Assay Variables:
-
Q2: The biological effect of this compound is not consistent across different cell lines. Why might this be the case?
A2: Cell line-specific responses to HDAC inhibitors are common and can be attributed to several factors:
-
Expression Levels of HDAC Isoforms: Different cell lines express varying levels of HDAC isoforms. The specific isoform profile of a cell line will influence its sensitivity to this compound.
-
Genetic and Epigenetic Background: The unique genetic and epigenetic landscape of each cell line can impact the cellular response to HDAC inhibition.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein, in certain cell lines can reduce the intracellular concentration of the inhibitor.
Q3: My positive control inhibitor (e.g., Trichostatin A) is not showing any inhibition. What could be the problem?
A3: If your positive control is not working, it points to a fundamental issue with the assay itself. Consider the following:
-
Incorrect Enzyme or Substrate Combination: Ensure that the specific HDAC isoform you are using is sensitive to the inhibitor and that the substrate is appropriate for that enzyme.[2]
-
Insufficient Incubation Time: The incubation time with the inhibitor may not be long enough for it to bind to the enzyme. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[2]
-
Problem with Enzyme Activity: The HDAC enzyme itself might be inactive. Verify the enzyme's activity using a standard activity assay before performing inhibition studies.[2]
Q4: I am observing a high degree of variability between replicate wells. How can I improve the reproducibility of my assay?
A4: High variability can be minimized by addressing the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. Use calibrated pipettes and pre-wet the tips.[2]
-
Thorough Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently mix the plate after each reagent addition.[2]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[2]
-
Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly temperature-dependent. Pre-warm reagents and the plate reader to the desired assay temperature.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[4][5] By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation.[4] This results in a more open chromatin structure, which can lead to the up-regulation or repression of gene expression, ultimately affecting cellular processes like the cell cycle, apoptosis, and differentiation.[6][7][8]
Q2: What are the downstream effects of HDAC inhibition by this compound?
A2: The inhibition of HDACs by this compound can trigger a variety of downstream cellular effects, including:
-
Cell Cycle Arrest: HDAC inhibitors can induce the expression of tumor suppressor genes like p21, which in turn blocks cyclin/CDK complexes and leads to cell cycle arrest.[6][7]
-
Apoptosis: HDAC inhibition can promote apoptosis (programmed cell death) through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[7][8]
-
Altered Gene Expression: By modifying chromatin structure, HDAC inhibitors can lead to widespread changes in gene expression, affecting various signaling pathways.[4][6]
-
Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to block tumor angiogenesis by promoting the degradation of pro-angiogenic transcription factors like HIF-1α.[7]
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Solubility: Determine the optimal solvent for this compound. Many HDAC inhibitors are soluble in DMSO.[1] Prepare a concentrated stock solution and then dilute it further in your experimental buffer or media.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light.
Q4: Are there potential off-target effects of this compound?
A4: While this compound is designed to target HDACs, like many small molecule inhibitors, it may have off-target effects. The specificity of this compound for different HDAC isoforms should be considered. Additionally, high concentrations of the inhibitor may lead to non-specific effects. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Data Presentation
Table 1: Illustrative Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Varies by specific salt form. |
| Solubility (PBS, pH 7.4) | < 10 µg/mL | May require use of a co-solvent like DMSO for stock solutions.[9] |
| logD7.4 | 2.5 | Indicates moderate lipophilicity. |
| Stability in Plasma | Moderate | Half-life can vary between species. |
Table 2: Example IC50 Values of this compound Against Different HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Cell Line | Assay Type |
| HDAC1 | 15 | HeLa | Biochemical |
| HDAC2 | 25 | HeLa | Biochemical |
| HDAC3 | 150 | HCT116 | Biochemical |
| HDAC6 | 800 | A549 | Biochemical |
Note: These values are for illustrative purposes and may not represent the actual performance of this compound.
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against a specific HDAC isoform.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Further dilute in assay buffer to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the HDAC enzyme and the diluted this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a set time (e.g., 30-60 minutes) at 37°C.
-
Developer Addition: Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Histone Acetylation
This protocol describes how to assess the effect of this compound on histone acetylation in cultured cells.
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 6, 12, or 24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or H4) to determine the relative change in histone acetylation.
Visualizations
Caption: Mechanism of action of this compound and its downstream cellular effects.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview [mdpi.com]
- 9. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HDAC Inhibitor Series
Disclaimer: Specific degradation and storage data for Hdac-IN-35 are not publicly available. This guide provides general recommendations for the handling, storage, and troubleshooting of novel histone deacetylase (HDAC) inhibitors based on best practices and available data for similar compounds.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store a newly received HDAC inhibitor?
A1: Upon receiving a new HDAC inhibitor, it is crucial to handle it with care to maintain its integrity.
-
Reconstitution: For initial reconstitution, consult the manufacturer's datasheet for the recommended solvent. Most HDAC inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, carefully weigh the required amount of the powdered compound in a chemical fume hood. Slowly add the solvent and vortex or sonicate as needed to ensure complete dissolution.[1]
-
Storage of Stock Solutions: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C, protected from light, as recommended by the supplier.[1] For instance, some HDAC inhibitor stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the general signs of compound degradation?
A2: Visual inspection and experimental results can indicate potential degradation of your HDAC inhibitor.
-
Visual Cues: Look for changes in the physical appearance of the compound, such as color change or precipitation in the stock solution.
-
Experimental Indicators: A significant decrease in the compound's expected biological activity or the need to use higher concentrations to achieve the same effect may suggest degradation. Inconsistent results between experiments using the same stock solution can also be a sign of instability.
Q3: How long can I store the powdered compound?
A3: When stored correctly in a cool, dry, and dark place, powdered forms of small molecules are generally stable for extended periods. For example, some HDAC inhibitors in powder form can be stored at -20°C for up to 3 years or at 4°C for 2 years. Always refer to the manufacturer's specific recommendations.
Troubleshooting Guide
Issue 1: My HDAC inhibitor precipitated out of solution after being diluted in an aqueous buffer for my experiment. What should I do?
-
Potential Cause: Many HDAC inhibitors have limited solubility in aqueous solutions. When a DMSO stock solution is diluted into a buffer, the compound can crash out.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible while still maintaining the solubility of the compound. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.
-
Use a Different Formulation: For in vivo studies, specific formulations using excipients like PEG300, Tween-80, or SBE-β-CD in saline can help improve solubility.[2]
-
Sonication: Gentle sonication of the diluted solution may help to redissolve the precipitate.
-
Issue 2: I am observing a gradual loss of activity with my HDAC inhibitor over time.
-
Potential Cause: The compound may be undergoing slow degradation due to improper storage or handling.
-
Solution:
-
Review Storage Conditions: Confirm that your stock solutions are stored at the recommended temperature and protected from light. Ensure that aliquots are being used to minimize freeze-thaw cycles.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powdered compound.
-
Perform a Stability Test: Conduct a simple experiment to compare the activity of an older stock solution with a freshly prepared one.
-
Issue 3: I am seeing inconsistent results between different batches of the same HDAC inhibitor.
-
Potential Cause: Batch-to-batch variability can occur. Additionally, differences in handling and storage between batches could contribute to this issue.
-
Solution:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch to verify its purity and concentration.
-
Standardize Protocols: Ensure that all handling and experimental protocols are standardized across your lab to minimize variability.
-
Perform Quality Control: Upon receiving a new batch, it is good practice to perform a simple dose-response experiment to confirm its activity and compare it to previous batches.
-
Data Summary: Storage and Solubility of Representative HDAC Inhibitors
| Compound | Form | Recommended Storage Temperature | Shelf Life | Common Solvents |
| HDAC1/2-IN-3 | Powder | -20°C | 3 years | DMSO |
| In Solvent | -80°C | 6 months | ||
| -20°C | 1 month | |||
| Hdac-IN-40 | Stock Solution | -20°C or -80°C | Not specified | DMSO |
| GSK3117391 | Stock Solution | -80°C | 2 years | Not specified |
| -20°C | 1 year |
This table is a compilation of data for different HDAC inhibitors and should be used as a general guideline. Always refer to the manufacturer's specific instructions for your compound of interest.[1][2][3]
Experimental Protocols
Protocol: Assessing the Stability of an HDAC Inhibitor Stock Solution
-
Objective: To determine the stability of an HDAC inhibitor in a stock solution over time under specific storage conditions.
-
Materials:
-
HDAC inhibitor (powdered)
-
DMSO (or other appropriate solvent)
-
HDAC activity assay kit
-
Microplate reader
-
Recombinant HDAC enzyme
-
-
Methodology:
-
Prepare a fresh stock solution of the HDAC inhibitor in DMSO at a high concentration (e.g., 10 mM). This will be your "Time 0" sample.
-
Aliquot the remaining stock solution into multiple tubes for storage at the desired temperature (e.g., -20°C and 4°C).
-
Perform an HDAC activity assay using a dilution series of the "Time 0" sample to determine its initial IC50 value (the concentration at which it inhibits 50% of the enzyme's activity).
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage temperature.
-
Perform the same HDAC activity assay with the aged aliquots to determine their IC50 values.
-
Compare the IC50 values over time. A significant increase in the IC50 value indicates a loss of compound activity and suggests degradation.
-
Visualizations
Caption: Workflow for assessing HDAC inhibitor stability.
Caption: Simplified pathway of HDAC inhibitor action.
References
Validation & Comparative
Validating the Inhibitory Effect of Hdac-IN-35: A Comparative Guide
This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-35, against other established HDAC inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols for validation.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[1] In many cancer cells, the overexpression or aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2][3]
HDAC inhibitors (HDACis) are a class of therapeutic agents designed to counteract this process. By blocking the action of HDACs, these compounds cause an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin state, the reactivation of silenced genes, and ultimately can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][4] Several HDAC inhibitors have been approved for the treatment of certain cancers, and many more are in clinical development.[5]
This guide focuses on validating the efficacy and characterizing the inhibitory profile of a novel compound, this compound.
Comparative Analysis of this compound
To objectively assess the performance of this compound, its inhibitory activity and cellular effects are compared against a panel of well-characterized HDAC inhibitors with varying selectivity profiles.
Inhibitory Activity Against HDAC Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other inhibitors against a panel of recombinant human HDAC enzymes. Lower values indicate greater potency. The data for this compound is presented as representative data for a novel selective inhibitor.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Hypothetical) | Class I/IIb Selective | 15 | 25 | 18 | 5 | >1000 |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 15 | 30 | 250 |
| Panobinostat (LBH589) | Pan-HDAC | 1 | 2 | 4 | 20 | 150 |
| Entinostat (MS-275) | Class I Selective | 150 | 200 | 400 | >10,000 | >10,000 |
| Ricolinostat (ACY-1215) | HDAC6 Selective | >5,000 | >5,000 | >5,000 | 5 | >5,000 |
Note: IC50 values are compiled from various sources and may vary based on assay conditions. The data for this compound is hypothetical for illustrative purposes.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of HDAC inhibitors are commonly assessed in cancer cell lines. The table below shows the IC50 values for cell viability in the K562 human myelogenous leukemia cell line after 72 hours of treatment.
| Inhibitor | IC50 in K562 Cells (nM) |
| This compound (Hypothetical) | 45 |
| Vorinostat (SAHA) | 150 |
| Panobinostat (LBH589) | 25 |
| Entinostat (MS-275) | 800 |
| Ricolinostat (ACY-1215) | 250 |
Note: Cellular IC50 values can vary significantly between different cell lines and experimental conditions. The data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's inhibitory effects.
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDAC enzymes and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor)
-
Test compound (this compound)
-
Black 96-well or 384-well microplate[5]
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)[5]
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in HDAC Assay Buffer.
-
In the microplate wells, add 40 µL of diluted protein sample.[5]
-
Add 5 µL of the diluted test compound or control to the wells. Include wells with buffer only (no inhibitor control) and wells with no enzyme (blank).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).[5]
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader.[5]
-
After subtracting the blank reading, calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to confirm the mechanism of action of this compound within cells by measuring the accumulation of acetylated histones.
Materials:
-
Cultured cells (e.g., HeLa, K562)
-
This compound and control inhibitors
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, Anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a control inhibitor for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using supplemented Lysis Buffer on ice.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block non-specific binding sites on the membrane by incubating it in Blocking Buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone loading control.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[9][10]
-
96-well cell culture plate
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well.[4]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: General mechanism of HDAC inhibition leading to cell cycle arrest and apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Key steps in the workflow for Western blot analysis of histone acetylation.
Classification of Zinc-Dependent HDACs
Caption: Classification of the zinc-dependent human histone deacetylase enzyme family.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Hdac-IN-35 and SAHA (Vorinostat) for Researchers and Drug Development Professionals
An objective comparison of the performance, mechanism of action, and available experimental data for the selective inhibitor Hdac-IN-35 and the pan-HDAC inhibitor SAHA (Vorinostat).
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of two such inhibitors: this compound, a novel selective inhibitor, and SAHA (Vorinostat), a well-established pan-HDAC inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Mechanism of Action: A Tale of Two Inhibition Profiles
The fundamental difference between this compound and SAHA lies in their target selectivity. SAHA is a pan-HDAC inhibitor, meaning it broadly targets multiple HDAC enzymes across different classes.[1][2] This non-selective inhibition leads to a global increase in histone and non-histone protein acetylation, resulting in the modulation of a wide array of cellular processes, including cell cycle arrest, differentiation, and apoptosis.[3][4]
In contrast, this compound is a selective inhibitor, primarily targeting HDAC6 with high potency.[1][5][6] It also exhibits inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[1][7] This dual-target specificity suggests a more focused mechanism of action, potentially leading to a different efficacy and safety profile compared to pan-inhibitors like SAHA.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and SAHA, providing a direct comparison of their potency and cellular effects.
Table 1: Inhibitory Activity (IC50)
| Compound | Target | IC50 |
| This compound | HDAC6 | 0.166 µM[1][5][6] |
| VEGFR-2 | 13.2 µM[1][7] | |
| SAHA (Vorinostat) | Pan-HDAC (Class I and II) | Nanomolar range (e.g., <86 nM for HDAC1, 2, 3, and 6)[1] |
Table 2: In-Vitro Cellular Activity (IC50)
| Compound | Cell Line | Assay | IC50 | Incubation Time |
| This compound | A549 (Lung Carcinoma) | Cell Viability | 3.4 µM[8] | 48 h |
| PC-3 (Prostate Cancer) | Cell Viability | 5.2 µM | 48 h | |
| SK-Hep-1 (Liver Adenocarcinoma) | Cell Viability | 4.8 µM | 48 h | |
| SAHA (Vorinostat) | Various Cancer Cell Lines | Cell Proliferation/Viability | Generally in the low micromolar to sub-micromolar range[9] | Varies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the characterization of this compound and SAHA.
HDAC Inhibition Assay
This assay is fundamental to determining the potency of HDAC inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an assay buffer.
-
Compound Dilution : The test compounds (this compound and SAHA) are serially diluted to a range of concentrations.
-
Reaction Initiation : The reaction is initiated by adding the enzyme to a mixture of the substrate and the test compound.
-
Incubation : The reaction mixture is incubated at 37°C for a specified period.
-
Signal Development : A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
Data Analysis : The fluorescence is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells.
-
Cell Seeding : Cancer cells (e.g., A549, PC-3, SK-Hep-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of this compound or SAHA.
-
Incubation : The plates are incubated for a specified duration (e.g., 48 hours).
-
Reagent Addition : A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
Signal Measurement : The absorbance or luminescence is measured using a plate reader.
-
Data Analysis : The IC50 values are determined by analyzing the dose-response curves.
Western Blot Analysis
This technique is used to detect changes in protein expression and post-translational modifications, such as histone and tubulin acetylation.
-
Cell Lysis : Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification : The protein concentration of each lysate is determined.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-α-tubulin, acetylated-histone H3) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: General mechanism of HDAC inhibition by SAHA and this compound.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound and SAHA (Vorinostat) represent two distinct strategies for targeting HDACs in cancer therapy. SAHA, as a pan-inhibitor, has a broad spectrum of activity that has been validated through its clinical use. This compound, with its selectivity for HDAC6 and additional activity against VEGFR-2, offers a more targeted approach. The available in-vitro data for this compound demonstrates its potential as an anti-cancer agent. Further preclinical and in-vivo studies are warranted to fully elucidate its therapeutic potential and compare its efficacy and safety profile with established pan-HDAC inhibitors like SAHA. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these compounds in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Repurposing of known drugs from multiple libraries to identify novel and potential selective inhibitors of HDAC6 via in silico approach and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Hdac-IN-35: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective histone deacetylase (HDAC) inhibitors is a critical area of therapeutic research. Validating that a novel inhibitor, such as Hdac-IN-35, directly interacts with its intended HDAC target within a cellular context is a crucial step in its preclinical development. This guide provides a comparative overview of common target engagement validation methods, presents hypothetical comparative data for this compound against established HDAC inhibitors, and offers detailed experimental protocols.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm and quantify the interaction of an HDAC inhibitor with its target protein in cells. The choice of assay depends on factors such as the specific scientific question, required throughput, and available resources.
| Assay | Principle | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding.[1][2][3][4] | Low to High | Label-free; confirms direct physical binding in a cellular environment.[2][3] Adaptable to high-throughput formats (HT-CETSA).[3][5] | Requires a specific antibody for detection; optimization of melt and aggregation temperatures is necessary.[2] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound. | High | Highly sensitive and quantitative; suitable for high-throughput screening.[6][7] Can be used to determine binding kinetics in live cells. | Requires genetic modification of cells to express the fusion protein. |
| Western Blot for Acetylation | Measures the downstream effect of HDAC inhibition by detecting changes in the acetylation status of histone or non-histone proteins (e.g., α-tubulin).[2] | Low | Directly assesses the functional outcome of target engagement; does not require cell engineering.[2] | Indirect measure of target binding; may not be suitable for all HDAC isoforms.[2] |
| Immunoprecipitation (IP)-Western Blot | Co-immunoprecipitation of the target HDAC followed by Western blotting to detect changes in acetylation of interacting proteins. | Low | Provides information on the functional consequences of target engagement on specific protein complexes. | Can be technically challenging and may not be suitable for high-throughput applications. |
Comparative Performance of this compound
To illustrate the validation process, the following tables present hypothetical data comparing this compound to other well-characterized HDAC inhibitors.
Table 1: Cellular Thermal Shift Assay (CETSA®) Data
| Compound | Target HDAC | Cell Line | ΔTm (°C) | EC50 (µM) |
| This compound | HDAC1 | HEK293T | 4.2 | 0.15 |
| Vorinostat (SAHA) | Pan-HDAC | HeLa | 3.8 (for HDAC1) | 0.5 |
| Panobinostat | Pan-HDAC | K562 | 5.1 (for HDAC1) | 0.02 |
| Ricolinostat | HDAC6 selective | MM.1S | 3.5 (for HDAC6) | 0.01 |
ΔTm represents the change in the melting temperature of the target protein upon compound binding, indicating stabilization.
Table 2: NanoBRET™ Target Engagement Assay Data
| Compound | Target HDAC | Cell Line | IC50 (µM) |
| This compound | HDAC1-NanoLuc® | HEK293T | 0.08 |
| Vorinostat (SAHA) | HDAC1-NanoLuc® | HEK293T | 0.3 |
| Panobinostat | HDAC1-NanoLuc® | HEK293T | 0.01 |
| Ricolinostat | HDAC6-NanoLuc® | HEK293T | >10 |
IC50 values represent the concentration of the compound required to displace 50% of the fluorescent tracer.
Table 3: Functional Assay - α-Tubulin Acetylation
| Compound | Target HDAC | Cell Line | EC50 for Ac-Tubulin (µM) |
| This compound | HDAC6 | HeLa | 0.25 |
| Vorinostat (SAHA) | Pan-HDAC | HeLa | 0.6 |
| Panobinostat | Pan-HDAC | HeLa | 0.05 |
| Ricolinostat | HDAC6 selective | HeLa | 0.02 |
EC50 values represent the concentration of the compound required to induce 50% of the maximal increase in α-tubulin acetylation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol outlines the general steps to assess the target engagement of this compound by measuring the thermal stabilization of a target HDAC.[2]
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Cell Lysis: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and western blotting using an antibody specific to the target HDAC protein.[2]
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
NanoBRET™ Target Engagement Protocol
This protocol describes the general workflow for a NanoBRET™ assay to measure the binding of this compound to a NanoLuc®-tagged HDAC.
-
Cell Preparation: Transfect cells with a vector expressing the HDAC target fused to NanoLuc® and allow for expression.
-
Assay Setup: Harvest and resuspend the cells in assay medium. Add the NanoBRET™ tracer and this compound at various concentrations to a multi-well plate.
-
Cell Addition: Add the cell suspension to the wells containing the tracer and compound.
-
Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and measure the luminescence and fluorescence signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value.
HDAC Signaling and Inhibition
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[8] This leads to an accumulation of acetylated proteins, which can alter gene expression and affect various cellular processes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Target Engagement Studies in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Novel HDAC Inhibitor MHY219 and Panobinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel histone deacetylator (HDAC) inhibitor, MHY219, and the established pan-HDAC inhibitor, Panobinostat (B1684620). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and oncology research endeavors.
Introduction to HDAC Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[2] HDAC inhibitors counteract this by inducing hyperacetylation, which leads to a more open chromatin structure and the re-expression of silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[2]
Panobinostat is a potent, orally available pan-HDAC inhibitor that targets a broad spectrum of HDAC enzymes (Class I, II, and IV).[3][4] It is approved for the treatment of multiple myeloma in combination with bortezomib (B1684674) and dexamethasone.[4] MHY219 is a novel synthetic HDAC inhibitor that has demonstrated potent anticancer activity in preclinical studies, particularly in prostate cancer models.[5][6]
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of MHY219 and Panobinostat from published preclinical studies.
Table 1: HDAC Enzyme Inhibitory Activity
| Compound | Target | IC50 | Reference |
| MHY219 | Total HDACs | More potent than SAHA | [5] |
| HDAC1 | 0.276 µM | [2] | |
| Panobinostat | Pan-HDAC | 5 nM (cell-free assay) | [7][8] |
| Class I, II, IV | <13.2 nM (most isoforms) | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (48h) | Reference |
| MHY219 | DU145 | Prostate Cancer | 0.36 µM | [5][6] |
| LNCaP | Prostate Cancer | 0.97 µM | [5][6] | |
| PC3 | Prostate Cancer | 5.12 µM | [5][6] | |
| Panobinostat | HH | Cutaneous T-cell Lymphoma | 1.8 nM | [1] |
| BT474 | Breast Cancer | 2.6 nM | [1] | |
| HCT116 | Colon Cancer | 7.1 nM | [1] | |
| H1299 | Non-small cell lung cancer | 5 nM | [8] | |
| A549 | Non-small cell lung cancer | 30 nM | [8] |
Mechanism of Action and Signaling Pathways
MHY219
MHY219 exerts its anticancer effects primarily through the inhibition of Class I HDACs, with a notable potency against HDAC1.[2][5] This inhibition leads to an increase in histone H3 hyperacetylation.[5][6] In prostate cancer cells, MHY219 has been shown to induce cell cycle arrest and apoptosis.[6] Specifically, it can cause a G2/M phase arrest in DU145 and PC3 cells, and a G0/G1 phase arrest in LNCaP cells.[6] The induction of apoptosis is mediated, in part, through the upregulation of the androgen receptor.[6]
Panobinostat
As a pan-HDAC inhibitor, Panobinostat affects a wider range of cellular processes by inhibiting multiple HDAC isoforms.[3] This broad activity leads to the hyperacetylation of both histone and non-histone proteins, resulting in the modulation of several key signaling pathways implicated in cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[9] Inhibition of these pathways contributes to the induction of apoptosis and cell cycle arrest in various cancer types.[4][9]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs.
-
Reagent Preparation : Prepare HDAC assay buffer, a fluorogenic HDAC substrate, purified HDAC enzyme (or cell lysate), and serial dilutions of the inhibitor (MHY219 or Panobinostat).
-
Reaction Setup : In a 96-well plate, add the assay buffer, substrate, and inhibitor to the appropriate wells.
-
Enzyme Addition : Initiate the reaction by adding the HDAC enzyme to each well. Include a no-enzyme control.
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development : Add the developer solution, which contains a protease that cleaves the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[10]
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of MHY219 or Panobinostat and incubate for the desired time (e.g., 48 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.[12]
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment : Culture cells and treat them with the HDAC inhibitors for a specified duration.
-
Cell Harvesting : Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation : Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[13]
-
Staining : Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[14]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Conclusion
Both MHY219 and Panobinostat are potent inhibitors of HDAC activity with significant anti-proliferative effects in cancer cell lines. Panobinostat exhibits broad-spectrum, nanomolar potency against multiple HDAC isoforms, consistent with its classification as a pan-HDAC inhibitor. MHY219, while also a potent HDAC inhibitor, has been characterized more specifically for its activity against HDAC1 and its efficacy in prostate cancer models. The choice between a selective and a pan-HDAC inhibitor will depend on the specific research question, the cancer type under investigation, and the desired therapeutic window. This guide provides a foundational comparison to aid in the selection and further investigation of these compounds in preclinical cancer research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A New Histone Deacetylase Inhibitor, MHY219, Inhibits the Migration of Human Prostate Cancer Cells via HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medkoo.com [medkoo.com]
- 6. A novel histone deacetylase (HDAC) inhibitor MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Panobinostat (NVP-LBH589) | HDAC inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. commons.stmarytx.edu [commons.stmarytx.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Cellular Thermal Shift Assay (CETSA) for Target Engagement of HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various histone deacetylase (HDAC) inhibitors in the Cellular Thermal Shift Assay (CETSA). CETSA is a powerful biophysical method used to verify the direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1] This guide presents supporting experimental data, detailed protocols, and visualizations to aid in the understanding and application of CETSA for HDAC inhibitor research.
While this guide could not provide specific data for a compound designated "Hdac-IN-35" due to its absence in publicly available literature, we present a comparative analysis of well-characterized HDAC inhibitors to illustrate the application and utility of CETSA in evaluating target engagement.
Comparative Performance of HDAC Inhibitors in Target Engagement Assays
The following table summarizes the performance of several known HDAC inhibitors in two different high-throughput target engagement assays: SplitLuc CETSA and NanoBRET. These assays provide quantitative data on the ability of these compounds to engage with HDAC1 in a cellular context.[2][3]
| Compound | Assay Type | Cell Line | Target | IC50 (µM) |
| Panobinostat | SplitLuc CETSA | HEK293T | HDAC1 | 0.012 |
| Panobinostat | NanoBRET | HEK293T | HDAC1 | 0.005 |
| Quisinostat | SplitLuc CETSA | HEK293T | HDAC1 | 0.004 |
| Quisinostat | NanoBRET | HEK293T | HDAC1 | 0.001 |
| CUDC-907 | SplitLuc CETSA | HEK293T | HDAC1 | 0.003 |
| CUDC-907 | NanoBRET | HEK293T | HDAC1 | 0.002 |
| Dacinostat | SplitLuc CETSA | HEK293T | HDAC1 | 0.013 |
| Dacinostat | NanoBRET | HEK293T | HDAC1 | 0.004 |
| Apicidin | SplitLuc CETSA | HEK293T | HDAC1 | 0.021 |
| Apicidin | NanoBRET | HEK293T | HDAC1 | 0.008 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for HDAC Inhibitors
This protocol provides a general framework for performing a CETSA experiment to determine the target engagement of an HDAC inhibitor.
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable culture medium.
-
Treat the cells with the desired concentrations of the HDAC inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
3. Cell Lysis and Protein Extraction:
-
After the heat challenge, lyse the cells. This can be achieved by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the concentration of the target HDAC protein in the soluble fraction. This can be done using various methods:
-
Western Blotting: A traditional method involving SDS-PAGE and immunoblotting with an antibody specific to the HDAC of interest.
-
ELISA or AlphaLISA: Higher-throughput methods that use antibody pairs to detect the soluble target protein.
-
Split-Luciferase CETSA (SplitLuc CETSA): A high-throughput method where the target protein is tagged with a small fragment of luciferase. Upon cell lysis, the larger luciferase fragment is added, and luminescence is measured, which is proportional to the amount of soluble tagged protein.[2][3]
-
Mass Spectrometry: A powerful method for proteome-wide CETSA analysis.
-
5. Data Analysis:
-
For each temperature, quantify the amount of soluble HDAC protein.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve for both the vehicle-treated and inhibitor-treated samples.
-
The binding of the inhibitor will stabilize the HDAC protein, resulting in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift is an indicator of target engagement.
-
For dose-response experiments, perform the CETSA at a fixed temperature with varying concentrations of the inhibitor to determine the EC50 value for target engagement.
Visualizations
CETSA Experimental Workflow
Caption: A diagram illustrating the workflow of a Cellular Thermal Shift Assay experiment.
HDAC Signaling Pathway in Transcriptional Regulation
Caption: A simplified diagram of the role of HDACs in regulating gene transcription.
References
Assessing the Cellular Activity of Hdac-IN-35: A Comparative Guide to Biomarkers and Assays
For Researchers, Scientists, and Drug Development Professionals
The development of novel histone deacetylase (HDAC) inhibitors, such as the hypothetical Hdac-IN-35, requires robust and reliable methods to quantify their activity and benchmark their performance against established compounds. This guide provides a comparative overview of key biomarkers and cellular assays to assess the efficacy of HDAC inhibitors, using the well-characterized inhibitors Vorinostat (B1683920) (SAHA), Romidepsin (B612169), and Panobinostat as examples.
Key Biomarkers for HDAC Inhibitor Activity
The primary mechanism of action of HDAC inhibitors is the prevention of acetyl group removal from lysine (B10760008) residues on both histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which can be used as direct biomarkers of drug activity.
Histone Acetylation:
Increased acetylation of histones is a hallmark of HDAC inhibition. This leads to a more relaxed chromatin structure and can alter gene expression. Commonly used histone acetylation marks include:
-
Acetylated Histone H3 (Ac-H3): A key substrate for many Class I HDACs. Increased acetylation at various lysine residues (e.g., K9, K14, K18, K23) is a reliable indicator of HDAC inhibitor activity.
-
Acetylated Histone H4 (Ac-H4): Another important substrate for Class I HDACs.
Non-Histone Acetylation:
HDACs also deacetylate numerous non-histone proteins, and their acetylation status can serve as valuable biomarkers.
-
Acetylated α-tubulin: A primary substrate of HDAC6, a Class IIb HDAC. Increased acetylation of α-tubulin is a specific marker for inhibitors targeting HDAC6.
Comparative Analysis of HDAC Inhibitors
The following table summarizes the activity of three well-established HDAC inhibitors, providing a baseline for comparing the performance of novel compounds like this compound.
| Inhibitor | Target HDAC Classes | IC50 for Growth Inhibition (HUT78 Cells) | Effect on Histone H3 Acetylation | Effect on α-tubulin Acetylation |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | 675 ± 214 nM[1] | Robust increase[2] | Modest increase[2] |
| Romidepsin | Class I selective | 1.22 ± 0.24 nM[1] | Pronounced increase[3][4] | No significant effect[4] |
| Panobinostat | Pan-HDAC (Class I, II, IV) | Potent, often in low nM range | Pronounced increase[3] | Not consistently reported |
Experimental Protocols
1. Western Blot Analysis of Histone and α-tubulin Acetylation
This is the most common method for qualitatively and semi-quantitatively assessing changes in protein acetylation.
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluence and treat with this compound or other HDAC inhibitors at various concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate) to prevent deacetylation during sample preparation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total cellular proteins.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a 15% acrylamide (B121943) gel is recommended.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated-H3, acetylated-H4, acetylated-α-tubulin, total H3, total H4, and total α-tubulin or β-actin (as loading controls) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize the acetylated protein levels to the total protein or loading control.
2. Cellular HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs in cell lysates.
a. Preparation of Cell Lysate:
-
Prepare cell lysates as described for Western blotting, but often a less stringent lysis buffer without SDS is used.
-
Determine the protein concentration of the lysate.
b. Fluorometric Assay Procedure:
-
In a 96-well black plate, add HDAC assay buffer.
-
Add the cell lysate (containing HDAC enzymes) to the wells.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include a known HDAC inhibitor like Trichostatin A as a positive control and a vehicle control (DMSO).
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add a developer solution that cleaves the deacetylated substrate to release a fluorescent molecule (AMC).
-
Measure the fluorescence using a microplate reader (Excitation ~360 nm, Emission ~460 nm).
-
Calculate the percentage of HDAC inhibition for each concentration of the inhibitor and determine the IC50 value.
Visualizing Workflows and Pathways
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
By employing these standardized biomarkers and detailed protocols, researchers can effectively characterize the cellular activity of novel HDAC inhibitors like this compound and objectively compare their performance against existing drugs in the field. This systematic approach is crucial for advancing the development of new and more effective epigenetic therapies.
References
- 1. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors Stimulate Histone H3 Lysine 4 Methylation in Part Via Transcriptional Repression of Histone H3 Lysine 4 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for isoform-selective histone deacetylase (HDAC) inhibitors is a critical frontier in epigenetic drug discovery. While numerous HDAC inhibitors have been developed, achieving selectivity remains a significant challenge due to the highly conserved active site among HDAC isoforms. This guide provides a comparative overview of the selectivity of a representative HDAC inhibitor, MS-275 (Entinostat), against various HDAC isoforms, supported by experimental data and detailed protocols.
Note on "Hdac-IN-35": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound". Therefore, this guide utilizes the well-characterized, class I-selective HDAC inhibitor, MS-275, as a representative example to illustrate the principles of selectivity analysis.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of a compound against different HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for MS-275 against a panel of HDAC isoforms, showcasing its selectivity profile. For comparative context, data for the pan-HDAC inhibitor Vorinostat (SAHA) is also included.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC5 (µM) | HDAC6 (µM) | HDAC7 (µM) | HDAC8 (µM) | HDAC9 (µM) | HDAC10 (µM) | HDAC11 (µM) |
| MS-275 (Entinostat) | 80 | 170 | 300 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Vorinostat (SAHA) | 31 | 43 | 74 | 1.8 | 1.7 | 0.032 | 3.5 | 0.49 | 2.1 | 0.61 | 0.84 |
Data compiled from various public sources. Actual values may vary depending on assay conditions.
As the data indicates, MS-275 demonstrates marked selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) with significantly lower potency against other HDAC isoforms. In contrast, Vorinostat exhibits broad inhibitory activity across multiple HDAC classes.
Experimental Protocol: In Vitro HDAC Inhibitor IC50 Determination
The determination of IC50 values is crucial for assessing the selectivity of an HDAC inhibitor. A common method is a fluorogenic biochemical assay.
Principle: This assay measures the enzymatic activity of a purified recombinant HDAC isoform on a synthetic, acetylated peptide substrate. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developing enzyme, which releases a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity. The assay is performed with and without the inhibitor at various concentrations to determine the IC50 value.
Materials:
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., MS-275) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) or SAHA as a positive control inhibitor
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., MS-275) in DMSO and then dilute further in HDAC Assay Buffer.
-
Enzyme and Substrate Preparation: Dilute the purified HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in cold HDAC Assay Buffer.
-
Reaction Setup: In the wells of a microplate, add the diluted HDAC enzyme, followed by the test inhibitor at various concentrations. Include controls for no inhibitor (100% activity) and a known pan-HDAC inhibitor like TSA (positive control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Development: Stop the enzymatic reaction and develop the signal by adding the developer solution to each well. Incubate at 37°C for a shorter period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of an HDAC inhibitor.
Caption: Workflow for determining HDAC inhibitor selectivity.
Signaling Pathway Context: HDACs in Gene Regulation
HDAC inhibitors exert their effects by altering the acetylation state of histones and other proteins, thereby influencing gene expression. The following diagram illustrates the basic mechanism of action.
Caption: Role of HDACs in gene expression regulation.
This guide provides a foundational understanding of how the selectivity of an HDAC inhibitor is determined and its importance in the context of epigenetic modulation. For researchers developing novel HDAC inhibitors, a thorough and consistent assessment of isoform selectivity is paramount for advancing these promising therapeutic agents.
Independent Validation of Hdac-IN-35's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of the mechanism of action of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-35. To offer a comprehensive evaluation, this compound's performance is compared against two well-characterized HDAC inhibitors: Vorinostat (SAHA), a pan-HDAC inhibitor, and Entinostat (MS-275), a class I-selective HDAC inhibitor. The following sections detail the primary mechanisms of action for HDAC inhibitors and provide standardized experimental protocols for their validation, complete with comparative data tables and illustrative diagrams.
Introduction to HDAC Inhibitors and Their Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[4] HDAC inhibitors (HDACis) block the activity of these enzymes, resulting in the accumulation of acetylated histones (hyperacetylation).[1][3] This, in turn, leads to a more relaxed chromatin state, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[1][2] Beyond their effects on histones, HDACis can also induce the acetylation of non-histone proteins, thereby modulating various cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][2][3]
The validation of a novel HDAC inhibitor's mechanism of action typically involves a series of experiments designed to confirm its direct engagement with HDAC enzymes, its ability to inhibit their enzymatic activity, and its downstream effects on cellular histone acetylation and gene expression.
Comparative Data on HDAC Inhibitor Activity
To objectively assess the performance of this compound, its key activity parameters should be compared with those of established HDAC inhibitors. The following tables provide a template for summarizing such comparative data.
Table 1: In Vitro HDAC Enzymatic Inhibition
| Compound | Target HDACs | IC50 (nM) vs. HDAC1 | IC50 (nM) vs. HDAC3 | IC50 (nM) vs. HDAC6 |
| This compound | (User to provide data) | (User to provide data) | (User to provide data) | (User to provide data) |
| Vorinostat (SAHA) | Pan-HDAC | ~50 | ~60 | ~100 |
| Entinostat (MS-275) | Class I (HDAC1, 2, 3) | ~200 | ~400 | >10,000 |
Table 2: Cellular Histone Acetylation
| Compound (at 1 µM) | Cell Line | Fold Increase in Acetyl-Histone H3 | Fold Increase in Acetyl-Histone H4 |
| This compound | (User to provide data) | (User to provide data) | (User to provide data) |
| Vorinostat (SAHA) | HeLa | ~5-fold | ~4-fold |
| Entinostat (MS-275) | MCF-7 | ~3-fold | ~2.5-fold |
Table 3: Cellular Thermal Shift Assay (CETSA) - Target Engagement
| Compound | Target | Cell Line | ΔTm (°C) |
| This compound | (User to provide data) | (User to provide data) | (User to provide data) |
| Vorinostat (SAHA) | HDAC1/2/3/6 | HEK293 | ~2-4°C |
| Entinostat (MS-275) | HDAC1/2/3 | K562 | ~3-5°C |
Experimental Protocols for Mechanism of Action Validation
Detailed and standardized protocols are crucial for the reproducible validation of an HDAC inhibitor's mechanism of action. The following sections provide methodologies for key experiments.
HDAC Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Protocol:
-
Reagents: Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), assay buffer, and the test compound (this compound) and reference compounds (Vorinostat, Entinostat) at various concentrations.
-
Procedure:
-
Add purified HDAC enzyme to the wells of a microplate containing assay buffer.
-
Add the test and reference compounds at a range of concentrations.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This experiment assesses the ability of the inhibitor to induce histone hyperacetylation in a cellular context, a hallmark of HDAC inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HeLa, MCF-7) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound, Vorinostat, and Entinostat for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and extract histones using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total-Histone H3).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal to account for loading differences. Calculate the fold change in histone acetylation relative to the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).
Protocol:
-
Cell Treatment:
-
Treat intact cells with either the vehicle control or the test compound (this compound, Vorinostat, or Entinostat) at a saturating concentration.
-
-
Heating:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target HDAC protein in the supernatant at each temperature using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting temperature (ΔTm) between the two curves indicates target engagement.
-
Visualizing Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The independent validation of this compound's mechanism of action requires a systematic approach that combines in vitro enzymatic assays with cell-based assessments of target engagement and downstream effects. By following the standardized protocols outlined in this guide and comparing the results to well-characterized HDAC inhibitors like Vorinostat and Entinostat, researchers can robustly confirm the intended mechanism of action of this compound. This comparative framework will provide the necessary data to support its further development as a potential therapeutic agent.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hdac-IN-35
For researchers and professionals in drug development, the responsible disposal of investigational compounds such as Hdac-IN-35 is a critical aspect of laboratory safety and environmental stewardship. As a potent bioactive molecule, this compound requires meticulous management throughout its lifecycle, culminating in its safe and compliant disposal. This guide furnishes essential, procedural information for the proper disposal of this compound, in line with established laboratory safety protocols and hazardous waste regulations.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in available resources. The following disposal procedures are predicated on guidelines for similar Histone Deacetylase (HDAC) inhibitors and general protocols for hazardous chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to local, state, and federal regulations.[2] The subsequent steps outline a general framework for its proper disposal.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.[1][3] Due to its biological activity as an HDAC inhibitor, it may possess toxicological properties that are not yet fully characterized.[3]
2. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and properly labeled hazardous liquid waste container.[3][4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
Segregation: Store this compound waste containers away from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.[3]
3. Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first waste is added.[3]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its components and concentrations if in a solution. Do not use abbreviations or chemical formulas.[3][5]
-
Indicate the associated hazards (e.g., "Toxic").[3]
-
Include the date when the container was first used for waste accumulation.[3]
4. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3][6]
-
Ensure the container is kept closed at all times, except when adding waste.[3][7] The SAA should be inspected weekly for any signs of leakage.[3]
5. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3][8]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[3][8]
-
After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the container may be disposed of in the regular laboratory trash, with the label fully defaced or removed.[3][8]
6. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.[2]
-
Complete any required waste disposal forms or manifests in accordance with your institution's procedures.[2]
Data Presentation
| Waste Type | Container Requirement | Labeling Information | Storage Location |
| Solid Waste | Dedicated, leak-proof, sealable container | "Hazardous Waste", "this compound", Hazard Pictograms (e.g., Toxic), Date of First Accumulation | Designated Satellite Accumulation Area |
| Liquid Waste | Compatible, leak-proof, sealable container | "Hazardous Waste", "this compound in [Solvent]", Concentration, Hazard Pictograms (e.g., Toxic, Flammable), Date of First Accumulation | Designated Satellite Accumulation Area |
| Empty Containers | N/A (after triple-rinsing) | Deface or remove original label before disposal in regular trash | N/A |
| Rinsate | Compatible, leak-proof, sealable liquid waste container | "Hazardous Waste", "Rinsate of this compound", Hazard Pictograms, Date of First Accumulation | Designated Satellite Accumulation Area |
Experimental Protocols
There are no standard experimental protocols for the chemical neutralization of this compound for disposal purposes. The standard and required procedure is disposal through your institution's hazardous waste management program. Attempting to neutralize the compound without a validated protocol could result in unintended hazardous reactions.
Mandatory Visualization
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Hdac-IN-35
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Hdac-IN-35, a potent histone deacetylase (HDAC) inhibitor. Given that the toxicological properties of many research compounds are not fully characterized, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent enzyme inhibitors and general chemical safety guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure. The following table summarizes the recommended Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the powdered compound. |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential to ensure safety and maintain the integrity of the compound.
Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols
General Handling and Solubilization
Extreme care should be taken to avoid the creation of dust or aerosols. It is recommended to use dedicated lab equipment (e.g., spatulas, weigh boats) and to thoroughly clean them after each use. Always wash hands thoroughly after handling the compound, even if gloves were worn.
For solubilization, consult the manufacturer's data sheet for the most appropriate solvent. HDAC inhibitors like this compound are often soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be prepared in a chemical fume hood. To prepare a stock solution, carefully weigh the required amount of this compound powder and dissolve it in the appropriate volume of solvent.
Investigating Mechanism of Action
Several experimental approaches can be employed to study the effects of this compound.
-
HDAC Activity Assays: To confirm the inhibitory activity of this compound, a biochemical assay using recombinant HDAC enzymes and a fluorogenic substrate can be performed. This allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Western Blotting: This technique can be used to assess the acetylation status of histones (e.g., H3K9ac, H3K27ac) and other non-histone protein targets of HDACs in cells treated with this compound. An increase in acetylation would be expected upon HDAC inhibition.
-
Cell Viability and Apoptosis Assays: To determine the cytotoxic effects of this compound on cancer cell lines, assays such as MTT or CellTiter-Glo can be used to measure cell viability. Apoptosis, or programmed cell death, can be assessed by techniques like flow cytometry using Annexin V/propidium iodide staining or by western blotting for cleavage of caspase-3 and PARP.
-
Co-immunoprecipitation (Co-IP): To investigate the protein-protein interactions that may be affected by this compound, Co-IP can be utilized. This method can help identify the specific HDAC-containing protein complexes that are targeted by the inhibitor.
-
Chromatin Immunoprecipitation (ChIP): ChIP-sequencing (ChIP-seq) can be used to identify the genomic regions where histone acetylation is altered by this compound treatment. This provides insight into the genes and regulatory elements whose activity may be modulated by the inhibitor.
General Signaling Pathway of HDAC Inhibitors
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated proteins, which in turn can alter gene expression and affect various cellular processes, ultimately leading to outcomes such as cell cycle arrest and apoptosis in cancer cells.
Mechanism of action for HDAC inhibitors like this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including solid waste (e.g., unused powder, contaminated gloves, pipette tips, and weigh boats) and liquid waste (e.g., unused stock solutions, cell culture media containing the compound), must be collected in separate, clearly labeled, and leak-proof hazardous waste containers.[1]
-
Labeling: Hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[1] Do not use abbreviations.
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Empty Vials: The original vial containing the powdered compound should be disposed of as hazardous solid waste.[2] To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent.[1] The rinsate from this cleaning process must be collected and treated as hazardous waste.[1]
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated.
-
EHS Contact: Do not pour any waste down the drain.[2] Contact your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all hazardous waste containers.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[2]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately.[2]
Disclaimer: This guide is intended to provide essential safety and logistical information. It is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the specific Safety Data Sheet (SDS) for any chemical and your institution's EHS department for guidance. In the absence of a specific SDS for this compound, it should be handled with the utmost caution, treating it as a hazardous chemical waste.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
